Pyrrolidine-3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrrolidine-3-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c6-4-1-2-5-3-4/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVFQFLWFZUIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pyrrolidine-3-thiol: A Technical Guide for Advanced Chemical Research
Abstract
Pyrrolidine-3-thiol and its stereoisomers represent a class of pivotal heterocyclic building blocks in modern medicinal chemistry and drug development. The unique conformational properties of the five-membered pyrrolidine ring, combined with the nucleophilic and metal-binding capabilities of the thiol group at the C-3 position, make this scaffold highly valuable for creating novel molecular architectures with significant biological activity. This technical guide provides an in-depth overview of this compound, focusing on its crucial identifiers, physicochemical properties, synthesis strategies, and applications. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to facilitate its effective use in the laboratory.
Core Identifiers and Chemical Identity
Precise identification of chemical reagents is fundamental to experimental reproducibility and safety. This compound is commonly available as a hydrochloride salt to improve stability and handling, and it is crucial to distinguish between its racemic and enantiomerically pure forms. The following table summarizes the key identifiers for these compounds.
| Identifier | (S)-Pyrrolidine-3-thiol hydrochloride | (R)-Pyrrolidine-3-thiol hydrochloride | This compound hydrochloride (racemic/unspecified) |
| CAS Number | 101394-37-0[1] | 101394-44-9 | 1638765-24-8[2] |
| IUPAC Name | (3S)-pyrrolidine-3-thiol; hydrochloride | (3R)-pyrrolidine-3-thiol; hydrochloride | This compound; hydrochloride |
| Synonyms | (S)-3-Mercaptopyrrolidine hydrochloride | (R)-3-Mercaptopyrrolidine hydrochloride | 3-Mercaptopyrrolidine HCl |
| Molecular Formula | C₄H₁₀ClNS[1] | C₄H₁₀ClNS | C₄H₁₀ClNS[2] |
| Molecular Weight | 139.65 g/mol [1] | 139.65 g/mol | 139.65 g/mol [2] |
| InChI Key | BOKKMODFTCFDDY-WCCKRBBISA-N | BOKKMODFTCFDDY-PGMHMLKASA-N | BOKKMODFTCFDDY-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)S.Cl | C1C(CN1)S.Cl | C1C(CN1)S.Cl |
Physicochemical and Handling Data
The utility of a chemical building block is intrinsically linked to its physical properties and stability. The hydrochloride salt form of this compound is a solid material, which simplifies weighing and handling compared to the potentially volatile and air-sensitive free base.
| Property | Data | Source(s) |
| Purity | ≥95-98% | [1] |
| Appearance | Solid | N/A |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| Solubility | Soluble in water and polar organic solvents | General chemical principles |
Synthesis Strategies and Causality
The synthesis of substituted pyrrolidines is a well-established field in organic chemistry. The preparation of chiral this compound often begins with readily available, enantiomerically pure precursors from the "chiral pool," such as amino acids. A common strategy involves the functionalization of L-proline or a related derivative.
The rationale for starting with a chiral precursor like L-proline is economic and efficient; it avoids the need for costly chiral resolution or asymmetric synthesis steps later in the sequence. The key challenge is to transpose the stereochemistry and functionality from the C-2 position (in proline) to the C-3 position.
A generalized synthetic workflow can be visualized as follows:
Caption: Generalized workflow for the synthesis of (S)-Pyrrolidine-3-thiol.
This multi-step process typically involves:
-
N-Protection: The secondary amine of the starting material is protected (e.g., with a Boc group) to prevent it from acting as a nucleophile in subsequent steps.[1]
-
Functional Group Manipulation: The existing functional groups are chemically modified to introduce a hydroxyl group at the C-3 position.
-
Activation: The C-3 hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate). This step is critical as it prepares the molecule for nucleophilic substitution.
-
Nucleophilic Substitution: The activated C-3 position is treated with a sulfur nucleophile, such as potassium thioacetate. This reaction proceeds via an Sₙ2 mechanism, which, if applicable to the specific route, can result in an inversion of stereochemistry at that center.
-
Deprotection: The protecting groups on the nitrogen and sulfur atoms are removed to yield the final this compound, which is often isolated as its hydrochloride salt.
Applications in Research and Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[3][4][5] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is often advantageous for achieving high-affinity and selective binding to biological targets.[3]
This compound serves as a versatile building block for several reasons:
-
Nucleophilic Amine: The secondary amine of the pyrrolidine ring is a potent nucleophile, allowing for straightforward N-alkylation or N-acylation reactions to build more complex molecules.[6][7] This is a common strategy for attaching the pyrrolidine core to other pharmacophores.[8]
-
Nucleophilic Thiol: The thiol group is also an excellent nucleophile and can be used in various conjugation chemistries, such as Michael additions or reactions with alkyl halides.
-
Metal Chelation: Thiols are known to coordinate with metal ions. This property can be exploited in the design of metalloenzyme inhibitors or agents that interact with biological systems where metal ions play a key role.
-
Hydrogen Bonding: Both the amine and thiol groups can act as hydrogen bond donors and acceptors, contributing to the binding affinity of a drug candidate with its protein target.
The pyrrolidine scaffold is a key component in a wide range of therapeutic agents, including antiviral (e.g., Telaprevir), anti-inflammatory, and anticancer drugs.[4][5] The introduction of a thiol group at the C-3 position provides a unique chemical handle for further derivatization, enabling the synthesis of novel compound libraries for screening and lead optimization.
Caption: Reaction pathways for this compound in drug discovery.
Safety and Handling
It is imperative to treat this compound hydrochloride with a high degree of caution.
Hazard Classifications (Inferred)
-
Skin Corrosion/Irritation: Likely to be corrosive or irritating.
-
Eye Damage/Irritation: Likely to cause serious eye damage.
-
Acute Toxicity: May be harmful if swallowed or inhaled.
Recommended Handling Protocol
This protocol is a self-validating system designed to minimize exposure.
-
Engineering Controls: All handling of solid this compound hydrochloride and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Always double-glove when handling the neat material.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
-
Weighing and Dispensing:
-
Dispense the solid in the fume hood.
-
Use anti-static weighing paper or a dedicated spatula.
-
Clean any spills immediately with an appropriate absorbent material.
-
-
In Case of Exposure:
-
Skin: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[9]
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]
-
-
Waste Disposal: Dispose of waste in a dedicated, labeled hazardous waste container according to institutional and local regulations.
Representative Experimental Protocol: N-Alkylation
The N-alkylation of the pyrrolidine ring is a cornerstone reaction in leveraging this scaffold. The following is a generalized, yet robust, protocol for this transformation.
Objective: To synthesize an N-alkylated this compound derivative.
Materials:
-
(S)-Pyrrolidine-3-thiol hydrochloride
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate, K₂CO₃, or diisopropylethylamine, DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Nitrogen or Argon gas supply
Procedure:
-
Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add (S)-Pyrrolidine-3-thiol hydrochloride (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas (N₂ or Ar) for 5-10 minutes. An inert atmosphere is crucial to prevent oxidation of the thiol group.
-
Solvent and Base Addition: Add anhydrous DMF via syringe. The solvent choice is key; a polar aprotic solvent like DMF effectively dissolves the reagents and facilitates the Sₙ2 reaction. Add the base (2.5-3.0 eq). A base is required to neutralize the hydrochloride salt and deprotonate the secondary amine, activating it as a nucleophile.
-
Reagent Addition: Cool the stirring suspension in an ice bath (0°C). Add the alkyl halide (1.1 eq) dropwise via syringe. The exothermic nature of the reaction necessitates initial cooling to maintain control.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS) to ensure completion.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-alkylated product.
Conclusion
This compound is a high-value chemical tool for scientists in drug discovery and organic synthesis. Its bifunctional nature, inherent stereochemistry, and the privileged structure of the pyrrolidine core provide a robust platform for the development of novel therapeutic agents. A thorough understanding of its identifiers, synthetic origins, and handling requirements is essential for its safe and effective application in the laboratory. This guide provides the foundational knowledge and practical insights necessary to harness the full potential of this versatile building block.
References
- Google Patents. (1960). US2952688A - Synthesis of pyrrolidine.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
-
Sagdullayeva, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. Available at: [Link]
-
MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
- ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
-
Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]
- Google Patents. (2011). US20110269964A1 - N-Alkylation of Opiates.
-
Journal of Heterocyclic Chemistry. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 7. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Protocol for synthesis of pyrrolidine-3-thiol derivatives
Application Note: Protocol for the Synthesis of Pyrrolidine-3-Thiol Derivatives
Executive Summary
The this compound scaffold is a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore in carbapenem antibiotics (e.g., Meropenem, Ertapenem, Doripenem) and a versatile handle for bioconjugation.[1] Its synthesis requires rigorous stereochemical control, as the biological activity of the final drug substance often depends entirely on the specific enantiomer (typically the (3S)-isomer).
This guide details two distinct protocols:
-
Protocol A (The Fundamental Scaffold): A robust route to the unsubstituted (3S)-3-mercaptopyrrolidine from (3R)-3-pyrrolidinol.[1]
-
Protocol B (The Functionalized Target): The industrial standard "Meropenem Side Chain" synthesis, starting from (2S,4R)-4-hydroxyproline.[1]
Strategic Retrosynthesis & Stereochemical Logic
The central challenge in synthesizing pyrrolidine-3-thiols is the introduction of the sulfur moiety with precise stereocontrol.[1] The most reliable method utilizes the Chiral Pool strategy, leveraging naturally abundant L-hydroxyproline or resolved 3-pyrrolidinols.[1]
Critical Stereochemical Rule:
The introduction of the thiol group via nucleophilic substitution (
-
To obtain a (3S)-thiol , one must start with a (3R)-alcohol .[1]
-
(2S,4R)-Hydroxyproline (natural)
Inversion (2S,4S)-Thiol derivative.[1]
Figure 1: Retrosynthetic logic for accessing the (3S)-thiol scaffold via stereochemical inversion.
Protocol A: Synthesis of (3S)-3-Mercaptopyrrolidine
This protocol yields the simple, unsubstituted scaffold often used as a building block for fragment-based drug discovery.[1]
Starting Material: (3R)-N-Boc-3-pyrrolidinol (Commercial or resolved).[1]
Reagents & Equipment
-
Substrate: (3R)-N-Boc-3-pyrrolidinol (10.0 g, 53.4 mmol)
-
Activator: Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]
-
Base: Triethylamine (TEA) (1.5 equiv)[1]
-
Nucleophile: Potassium Thioacetate (KSAc) (1.5 equiv)[1]
-
Solvents: Dichloromethane (DCM), DMF, Methanol
-
Deprotection: Sodium Methoxide (NaOMe)[1]
Step-by-Step Methodology
Step 1: Activation (Mesylation) [1]
-
Dissolve (3R)-N-Boc-3-pyrrolidinol (10.0 g) in anhydrous DCM (100 mL) under nitrogen.
-
Cool the solution to 0 °C. Add TEA (11.2 mL).
-
Dropwise add MsCl (4.95 mL) over 20 minutes, maintaining temperature < 5 °C.
-
Stir at 0 °C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Quench: Wash with water (2 x 50 mL), saturated NaHCO₃, and brine.
-
Dry over MgSO₄ and concentrate to yield the crude mesylate (typically quantitative yield).
Step 2: Nucleophilic Displacement (Inversion) [1]
-
Dissolve the crude mesylate in anhydrous DMF (80 mL).
-
Add Potassium Thioacetate (9.15 g, 80 mmol).
-
Heat the mixture to 60–70 °C for 6–8 hours. Note: Higher temperatures increase degradation; lower temperatures stall the reaction.
-
Workup: Dilute with EtOAc (300 mL), wash extensively with water (3 x 100 mL) to remove DMF.
-
Concentrate to obtain (3S)-N-Boc-3-(acetylthio)pyrrolidine.[1]
Step 3: Thioester Hydrolysis
-
Dissolve the thioacetate intermediate in degassed Methanol (100 mL).
-
Cool to 0 °C and add NaOMe (25% in MeOH, 1.1 equiv) under nitrogen flow. Crucial: Oxygen must be excluded to prevent disulfide dimerization.
-
Stir for 30 minutes. Neutralize with Amberlyst-15 (H+ form) resin or dilute HCl.[1]
-
Filter and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) or distillation if scale permits.[1]
Protocol B: Synthesis of Meropenem Side Chain
This is the industry-standard route for synthesizing (2S,4S)-2-(dimethylcarbamoyl)-4-mercaptopyrrolidine .[1] It demonstrates the functionalization of the pyrrolidine ring at C2 and C4.
Starting Material: (2S,4R)-4-Hydroxyproline.[1][2]
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| N-Protection | PNZ (p-nitrobenzyloxycarbonyl) | PNZ is stable to acidic/basic conditions used in synthesis but cleaved via hydrogenolysis (compatible with sulfur if catalyst is managed).[1] |
| C4-Activation | Mesylate (Ms) | Excellent leaving group; cheaper and easier to purify than Tosylate.[1] |
| Inversion | Complete ( | Essential for biological activity; mixed stereochemistry drastically reduces potency.[1] |
| Thiol Source | Thioacetic Acid / KSAc | Thioacetate prevents sulfur oxidation during subsequent steps compared to free thiol. |
Experimental Workflow
Figure 2: Industrial workflow for Meropenem side chain synthesis.
Detailed Procedure:
-
Protection: React (2S,4R)-4-hydroxyproline with p-nitrobenzyl chloroformate (PNZ-Cl) in aqueous NaOH/Dioxane at 0 °C. Acidify to precipitate the N-protected acid.
-
Amidation: Dissolve N-PNZ-hydroxyproline in DCM. Add Dimethylamine HCl, EDC, and HOBt. Stir at RT overnight to form the dimethylamide.
-
Activation: React the amide with MsCl/TEA in DCM at 0 °C to form the mesylate.
-
Displacement (The Key Step):
-
Final Deprotection:
-
For Thioacetate: Treat with aqueous NaOH or NaOMe/MeOH to liberate the free thiol.
-
For PNZ: Hydrogenation (H₂, Pd/C) is used to remove the PNZ group. Note: Sulfur can poison Pd catalysts; high catalyst loading or specialized poisoned catalysts are often required.[1]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Displacement | Elimination side reaction | Lower reaction temperature to 50-60 °C; ensure anhydrous conditions. |
| Disulfide Formation | Oxidation by air | Degas all solvents (sparge with Argon); add trace TCEP or DTT during workup.[1] |
| Incomplete Inversion | Use aprotic solvents (DMF, DMSO) to favor | |
| Pd Catalyst Poisoning | Free thiols binding Pd | Keep the thiol protected as thioacetate during hydrogenation, then hydrolyze after PNZ removal. |
References
-
Organic Chemistry Portal. Synthesis of Pyrrolidines and 3-Pyrrolines. [Link]
-
Sun, C. et al. (2005). Stereoselective Synthesis of (3S,4S)-Tert-Butyl-N-Boc-3-Ethyl-4-Hydroxy-l-Prolinate. Tetrahedron. [Link][1]
Sources
- 1. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 2. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Deployment of Pyrrolidine-3-thiol in Peptide Synthesis
This Application Note is structured as a high-level technical guide for senior researchers, focusing on the most sophisticated application of pyrrolidine-3-thiol moieties: Native Chemical Ligation (NCL) at Proline junctions and Site-Specific Conjugation .
Executive Summary
The incorporation of This compound moieties (specifically as the amino acid derivative 3-mercaptoproline or 3-MP ) represents a critical advancement in modern peptide chemistry. Historically, Native Chemical Ligation (NCL) was restricted to Cysteine junctions, severely limiting retrosynthetic disconnection points. Proline, due to its secondary amine nature and steric hindrance, has been a notoriously difficult ligation site.
The 3-mercaptoproline residue functions as a proline surrogate that enables rapid, high-yield ligation followed by a "traceless" removal of the thiol group to yield native proline. This guide details the methodology for utilizing 3-MP for Proline-mediated NCL and its secondary application as a robust thiol-handle for site-specific bioconjugation.
Mechanistic Insight: The Proline Ligation Logic
The utility of 3-mercaptoproline relies on its ability to mimic the N-terminal Cysteine required for NCL, while overcoming the steric barrier of the secondary amine.
The 4-Step Ligation-Desulfurization Cycle
-
Thiol Capture: The thiolate of the N-terminal 3-MP attacks the C-terminal thioester of the incoming peptide fragment.
-
Trans-thioesterification: Formation of a transient thioester intermediate.[1]
-
S-to-N Acyl Shift: Spontaneous rearrangement through a 5-membered transition state (favored by the pyrrolidine ring geometry) forms a stable amide bond.
-
Desulfurization: Radical-mediated cleavage of the C-S bond converts 3-mercaptoproline into native Proline, rendering the ligation trace-free.
Pathway Visualization
Figure 1: The mechanistic pathway of 3-Mercaptoproline mediated Native Chemical Ligation and subsequent desulfurization.
Experimental Protocols
Protocol A: Solid-Phase Synthesis of N-Terminal 3-MP Peptides
Objective: Synthesize a peptide fragment with an N-terminal 3-mercaptoproline residue using Fmoc-SPPS. Key Reagent: Fmoc-cis-3-mercaptoproline(Trt)-OH (or S-thioacetate protected).
Reagents Required:
-
Resin: Rink Amide or 2-Chlorotrityl Chloride (loading 0.3–0.5 mmol/g).
-
Coupling Agents: HATU / HOAt / DIEA.
-
Deprotection: 20% Piperidine in DMF.[2]
-
Cleavage: TFA / TIS / H2O / EDT (92.5:2.5:2.5:2.5).
Step-by-Step Workflow:
-
Chain Assembly: Synthesize the peptide sequence C-to-N using standard Fmoc cycles.
-
Final Coupling (The 3-MP Residue):
-
Dissolve Fmoc-3-MP(Trt)-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.
-
Add DIEA (6 eq) and pre-activate for 30 seconds.
-
Add to the resin and couple for 2 hours (double coupling recommended due to steric bulk).
-
Note: If using S-thioacetate protection, the Trt removal step in cleavage is replaced by hydrazine activation later.
-
-
Fmoc Removal: Remove the N-terminal Fmoc group with 20% Piperidine/DMF (2 x 10 min).
-
Global Cleavage:
-
Incubate resin in TFA/TIS/H2O/EDT cocktail for 2.5 hours.
-
Critical: EDT (Ethanedithiol) is essential to prevent re-attachment of the Trityl cation to the 3-thiol group.
-
-
Workup: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, 0.1% TFA/Acetonitrile gradient).
Protocol B: Native Chemical Ligation at the Proline Junction
Objective: Ligate the peptide-thioester (Fragment A) and the 3-MP-peptide (Fragment B).
Buffer Composition (Ligation Buffer):
-
0.2 M Sodium Phosphate, pH 7.0
-
20 mM TCEP (Tris(2-carboxyethyl)phosphine) - Keeps thiol reduced.
-
50 mM MPAA (4-Mercaptophenylacetic acid) - Catalyst.
Procedure:
-
Dissolution: Dissolve both peptide fragments in the Ligation Buffer at a concentration of 2–5 mM each.
-
Stoichiometry: Use a 1.2-fold excess of the 3-MP fragment (Fragment B) to drive the thioester consumption.
-
-
Reaction: Incubate at 37°C under an inert atmosphere (N2 or Ar).
-
Monitoring: Analyze via UPLC-MS every 2 hours. The reaction typically completes in 4–12 hours.
-
Observation: You will see the disappearance of the thioester peak and the emergence of the ligated product mass (Sum of Mass A + Mass B - Thiol Leaving Group).
-
-
Isolation: Acidify the reaction mixture to pH 3 with dilute HCl or TFA. Purify the 3-MP-Ligated Intermediate via RP-HPLC. Lyophilize.
Protocol C: Radical-Free Desulfurization (The "Traceless" Step)
Objective: Convert the 3-mercaptoproline residue into native Proline. Method: Radical desulfurization using VA-044 (thermal initiator) is preferred over Raney Nickel to avoid peptide aggregation and adsorption losses.
Reagents:
-
VA-044: 2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride.
-
TCEP: Reductant and H-atom source.
-
GSH / tBuSH: Glutathione or t-Butyl mercaptan (H-atom donor).
Procedure:
-
Preparation: Dissolve the purified ligated peptide (from Protocol B) in 6 M GnHCl, 0.2 M Phosphate, pH 7.0 to a concentration of 1–2 mM.
-
Additives:
-
Add TCEP to a final concentration of 250 mM .
-
Add tBuSH (or Glutathione) to 40 mM .
-
Add VA-044 initiator to 20 mM .
-
-
Reaction:
-
Degas the solution thoroughly (sparge with Argon for 15 min).
-
Incubate at 37°C for 4–6 hours.
-
-
Mechanism: The VA-044 radical abstracts the sulfur, which is then reduced by TCEP/thiol, leaving a hydrogen atom in its place (Desulfurization).
-
Final Purification: Purify the final Native Proline Peptide via RP-HPLC.
Alternative Application: Site-Specific Conjugation
Beyond NCL, this compound derivatives serve as excellent constrained thiol handles for conjugation. Unlike Cysteine, the pyrrolidine ring restricts conformational freedom, which can be advantageous for displaying warheads or fluorophores in a specific orientation.
Protocol Summary:
-
Incorporation: Incorporate 3-MP into the peptide sequence (internal or terminal) as described in Protocol A.
-
Conjugation: React the purified peptide (100 µM) with a Maleimide-functionalized payload (1.5 eq) in PBS (pH 7.2) for 1 hour.
-
Result: A stable thioether linkage with a rigid pyrrolidine scaffold, often showing improved stability compared to flexible Cysteine linkers.
Data Summary & Troubleshooting
Comparative Efficiency Table
| Parameter | Standard Cys-NCL | 3-Mercaptoproline NCL | Notes |
| Ligation Site | Xaa-Cys | Xaa-Pro | Proline ligation is sterically demanding. |
| Kinetics | Fast (< 4h) | Moderate (4–12h) | Requires MPAA catalyst for efficiency. |
| Steric Tolerance | High | Low-Medium | Bulky residues (Val, Ile) at C-term of thioester slow reaction significantly. |
| Desulfurization | Optional (Cys -> Ala) | Required (3-MP -> Pro) | Essential for native sequence generation. |
Troubleshooting Guide
-
Problem: Slow ligation rate.
-
Solution: Increase MPAA concentration to 100 mM or raise temperature to 45°C. Ensure pH is strictly 7.0–7.2.
-
-
Problem: Incomplete Desulfurization.
-
Solution: Fresh VA-044 is critical. Ensure thorough degassing (oxygen quenches radicals). Increase TCEP concentration.
-
-
Problem: Oxidation of 3-MP during synthesis.
-
Solution: Always use degassed solvents and include EDT in the cleavage cocktail. Store peptide in lyophilized form under Argon.
-
References
-
Ding, H., Shigenaga, A., Sato, K., Morishita, K., & Otaka, A. (2011). "Synthesis of a 3-Mercaptoproline Derivative for Peptide Ligation at Proline Junctions." Organic Letters.
-
Malins, L. R., & Payne, R. J. (2014). "Recent Extensions of Native Chemical Ligation for the Chemical Synthesis of Peptides and Proteins." Current Opinion in Chemical Biology.
-
Wan, Q., & Danishefsky, S. J. (2007).[4] "Free-Radical-Based, Specific Desulfurization of Cysteine: A Powerful Advance in the Synthesis of Polypeptides and Glycopolypeptides."[4] Angewandte Chemie International Edition.
-
Townsend, S. D., et al. (2010). "Advances in Proline Ligation." Journal of the American Chemical Society.
-
De Koning, M. C., et al. (2006). "Synthesis of thiol-modified peptide nucleic acids designed for post-assembly conjugation reactions." Tetrahedron.
Sources
Application Notes and Protocols for Thiol-ene Click Chemistry Reactions with 3-Mercaptopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to understanding and implementing thiol-ene click chemistry reactions utilizing 3-mercaptopyrrolidine. While specific literature on the thiol-ene reactions of 3-mercaptopyrrolidine is not extensively available, this guide extrapolates from the well-established principles of thiol-ene chemistry and the known reactivity of secondary, cyclic thiols to provide robust theoretical grounding and practical protocols.
Introduction: The Power of Thiol-Ene Click Chemistry and the Potential of 3-Mercaptopyrrolidine
Thiol-ene chemistry has emerged as a cornerstone of "click" chemistry, offering a highly efficient and versatile method for the formation of carbon-sulfur bonds.[1][2] This reaction is characterized by its rapid rates, high yields, minimal byproducts, and compatibility with a wide range of functional groups, making it an invaluable tool in materials science, bioconjugation, and drug development.[1][2] The reaction typically proceeds via a radical-mediated anti-Markovnikov addition of a thiol to an alkene, initiated by light or heat.[1]
3-Mercaptopyrrolidine is a unique thiol-containing building block that presents intriguing possibilities for the synthesis of novel molecules and materials. Its cyclic structure and the presence of a secondary amine offer distinct steric and electronic properties compared to more commonly used linear or primary thiols. The pyrrolidine ring can introduce conformational rigidity, which is a desirable feature in the design of bioactive molecules and peptidomimetics. Furthermore, the secondary amine provides a handle for subsequent functionalization, allowing for the creation of multifunctional constructs in a single synthetic sequence.
This guide will delve into the mechanistic underpinnings of the thiol-ene reaction with a focus on the anticipated reactivity of 3-mercaptopyrrolidine, provide detailed experimental protocols for its use in bioconjugation and small molecule synthesis, and discuss key experimental parameters and analytical techniques for reaction monitoring and product characterization.
Mechanistic Insights: Radical-Mediated Thiol-Ene Addition
The radical-mediated thiol-ene reaction proceeds through a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination.[1]
-
Initiation: The reaction is initiated by the generation of thiyl radicals (RS•) from the thiol (RSH). This can be achieved through photolysis using a photoinitiator or by thermolysis. The relatively low bond dissociation energy of the S-H bond facilitates this process.[2]
-
Propagation: The propagation phase involves a two-step cycle:
-
The thiyl radical adds across the double bond of the alkene in an anti-Markovnikov fashion to form a carbon-centered radical intermediate.
-
This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and forming the final thioether product. This new thiyl radical can then participate in the next propagation cycle.[1][2]
-
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Key Considerations for Reactions with 3-Mercaptopyrrolidine
The unique structure of 3-mercaptopyrrolidine introduces several factors that must be considered when designing a thiol-ene reaction.
Reactivity of a Secondary Thiol
3-Mercaptopyrrolidine is a secondary thiol. Studies on the effect of thiol substitution on thiol-ene reaction kinetics have shown that steric hindrance can play a significant role. Generally, the rate of radical-mediated thiol-ene polymerization decreases as the substitution on the thiol increases from primary to tertiary.[3][4] However, for non-polymeric, small molecule additions, the effect of the increased steric bulk of a secondary thiol may be less pronounced and can often be overcome by adjusting reaction conditions.
The Role of the Secondary Amine
The presence of the secondary amine in the pyrrolidine ring introduces both opportunities and challenges. The amine is a nucleophilic and basic site.
-
Potential for Side Reactions: Under certain conditions, particularly in base-catalyzed Michael additions, the secondary amine could compete with the thiol as a nucleophile.[5] In radical-mediated reactions, this is less of a concern.
-
pH Control: The basicity of the amine means that the pH of the reaction medium can influence the protonation state of both the amine and the thiol. This is particularly important in aqueous bioconjugation reactions.
-
Orthogonal Reactivity: The secondary amine provides a handle for subsequent functionalization. It is possible to perform a one-pot reaction where the thiol undergoes a thiol-ene reaction, and the amine is subsequently reacted with an appropriate electrophile.[6][7]
-
Protecting Groups: If selective reaction at the thiol is paramount and there is a risk of amine interference, protection of the secondary amine may be necessary. Common amine protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) can be employed.[8] The trityl group is a common protecting group for thiols.[9]
Experimental Protocols
Disclaimer: The following protocols are model procedures based on established methods for other thiols and should be optimized for specific substrates and applications. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Thiols are known for their strong, unpleasant odor.
General Materials and Equipment
-
3-Mercaptopyrrolidine: (or its hydrochloride salt)
-
Alkene-containing substrate: (e.g., N-allylacetamide, allyl-functionalized peptide, etc.)
-
Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 2959 (for aqueous reactions)
-
Solvent: Degassed methanol, dichloromethane (DCM), acetonitrile, or an appropriate buffer for aqueous reactions.
-
UV Lamp: 365 nm
-
Reaction vials: (e.g., sealed vials with septa)
-
Stirring apparatus: Magnetic stirrer and stir bars
-
Inert gas supply: Nitrogen or Argon
-
Analytical equipment: NMR spectrometer, mass spectrometer, HPLC system
Protocol 1: Photoinitiated Thiol-Ene Reaction with a Small Molecule
This protocol describes the reaction of 3-mercaptopyrrolidine with N-allylacetamide as a model alkene.
| Parameter | Value/Description | Rationale |
| Reactants | 3-Mercaptopyrrolidine (1.0 eq.), N-allylacetamide (1.1 eq.) | A slight excess of the alkene can help drive the reaction to completion. |
| Photoinitiator | DMPA (0.05 - 0.1 eq.) | A catalytic amount of photoinitiator is typically sufficient. |
| Solvent | Degassed Methanol or DCM | These solvents are commonly used for thiol-ene reactions and can be easily removed. Degassing is crucial to minimize oxygen inhibition of the radical reaction. |
| Concentration | 0.1 - 0.5 M | A moderate concentration is generally effective. |
| Temperature | Room Temperature | Photoinitiated reactions are typically run at ambient temperature. |
| Reaction Time | 15 min - 2 hours | Reaction progress should be monitored by TLC or NMR. |
| UV Irradiation | 365 nm | This wavelength is suitable for the activation of DMPA. |
Step-by-Step Procedure:
-
In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 3-mercaptopyrrolidine and N-allylacetamide in the chosen degassed solvent.
-
Add the photoinitiator (DMPA) to the reaction mixture.
-
Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove any dissolved oxygen.
-
Place the reaction vial under a 365 nm UV lamp with stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or ¹H NMR. The disappearance of the alkene protons is a good indicator of reaction completion.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether.
Protocol 2: Thiol-Ene Bioconjugation to an Allyl-Functionalized Peptide in Aqueous Solution
This protocol outlines the conjugation of 3-mercaptopyrrolidine to a peptide containing an allyl-functionalized amino acid.
| Parameter | Value/Description | Rationale |
| Reactants | Allyl-functionalized peptide (1.0 eq.), 3-Mercaptopyrrolidine (5-10 eq.) | A larger excess of the thiol is often used in bioconjugation to ensure complete modification of the peptide. |
| Photoinitiator | Irgacure 2959 (0.1 - 0.2 eq.) | Irgacure 2959 is a water-soluble photoinitiator suitable for bioconjugation reactions. |
| Solvent | Degassed phosphate-buffered saline (PBS), pH 7.0-7.5 | A buffered aqueous solution maintains the stability of the peptide. The pH should be controlled to ensure the thiol is in its reactive, neutral form. |
| Concentration | 1-10 mM | Concentrations are typically lower in bioconjugation reactions. |
| Temperature | Room Temperature | To maintain the integrity of the biomolecule. |
| Reaction Time | 30 min - 4 hours | Monitor by HPLC-MS. |
| UV Irradiation | 365 nm |
Step-by-Step Procedure:
-
Dissolve the allyl-functionalized peptide in degassed PBS buffer in a suitable reaction vessel.
-
In a separate vial, dissolve 3-mercaptopyrrolidine and Irgacure 2959 in a small amount of the same degassed buffer.
-
Add the solution of 3-mercaptopyrrolidine and initiator to the peptide solution with gentle mixing.
-
Purge the reaction mixture with an inert gas for 10-15 minutes.
-
Irradiate the mixture with a 365 nm UV lamp while stirring or gently agitating.
-
Monitor the progress of the conjugation by HPLC-MS, observing the appearance of the desired conjugate peak and the disappearance of the starting peptide peak.
-
Once the reaction has reached the desired conversion, the product can be purified by preparative HPLC.
Reaction Monitoring and Product Characterization
Reliable analytical techniques are crucial for monitoring the progress of the thiol-ene reaction and for characterizing the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring the reaction in real-time by observing the disappearance of the characteristic signals of the alkene protons and the appearance of new signals corresponding to the thioether product.[10][11]
-
Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the desired product, especially in bioconjugation where it can verify the successful attachment of the thiol to the biomolecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to monitor the progress of bioconjugation reactions and to purify the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the C=C stretching vibration of the alkene.
Safety and Handling of 3-Mercaptopyrrolidine
As with all thiols, 3-mercaptopyrrolidine should be handled with care in a well-ventilated fume hood.
-
Hazards: Thiols are known for their strong, unpleasant odor and can be toxic if ingested or inhaled.[10][11] They can also cause skin and eye irritation.[10][12]
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13] Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and incompatible materials.[11][13][14][15] Keep the container tightly sealed.[11][16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
Thiol-ene click chemistry offers a robust and efficient platform for the utilization of 3-mercaptopyrrolidine in the synthesis of novel molecules and bioconjugates. The unique structural features of this cyclic secondary thiol provide exciting opportunities for creating conformationally constrained and multifunctional compounds. The protocols and guidelines presented in this document, derived from the fundamental principles of thiol-ene chemistry, provide a solid foundation for researchers to explore the full potential of 3-mercaptopyrrolidine in their respective fields. Further research into the specific reaction kinetics and optimization of conditions for this particular thiol will undoubtedly expand its applications in drug discovery, materials science, and beyond.
References
-
Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - Angene Chemical. (2023). Retrieved from [Link]
-
PYRROLIDINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved from [Link]
-
Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. (2020). RSC Advances. Retrieved from [Link]
-
Applications of Thiol-Ene Chemistry for Peptide Science. (2020). Frontiers in Chemistry. Retrieved from [Link]
-
One pot synthesis of thiol-functional nanoparticles. (2011). Polymer Chemistry. Retrieved from [Link]
-
One-pot multi-step reactions based on thiolactone chemistry: A powerful synthetic tool in polymer science. (2015). Progress in Polymer Science. Retrieved from [Link]
-
Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. (2020). Macromolecules. Retrieved from [Link]
-
Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. (2020). ResearchGate. Retrieved from [Link]
- Method for removal of thiol-protecting groups. (1978). Google Patents.
-
Thiol Protecting Groups. (n.d.). Retrieved from [Link]
-
Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (2024). University of Notre Dame Risk Management and Safety. Retrieved from [Link]
-
One pot synthesis of thiol-functional nanoparticles. (2011). Polymer Chemistry. Retrieved from [Link]
-
Chemical Storage and Handling Recommendations. (2016). NY.Gov. Retrieved from [Link]
-
Applications of Thiol-Ene Chemistry for Peptide Science. (2020). Frontiers. Retrieved from [Link]
-
How to protect thiol group? (2022). ResearchGate. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]
-
“Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. (2011). Journal of Chromatography A. Retrieved from [Link]
-
Sequential Michael addition thiol–ene and radical-mediated thiol–ene reactions in one-pot produced sequence-ordered polymers. (2016). Polymer Chemistry. Retrieved from [Link]
Sources
- 1. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sequential Michael addition thiol–ene and radical-mediated thiol–ene reactions in one-pot produced sequence-ordered polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 15. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 16. lobachemie.com [lobachemie.com]
Application Note: Enantioselective Michael Additions via Bifunctional Chiral Pyrrolidine-3-Thiol Catalysts
Introduction & Mechanistic Rationale
The use of chiral pyrrolidine-3-thiol derivatives represents a sophisticated niche in asymmetric organocatalysis. Unlike the ubiquitous pyrrolidine-alcohols (e.g., Jørgensen-Hayashi catalysts) or pyrrolidine-thioureas, the This compound scaffold offers a unique "soft-hard" bifunctional activation mode.
The secondary amine function (hard base) activates carbonyl substrates via enamine formation (raising the HOMO), while the thiol group (soft acid/H-bond donor) directs the electrophile through hydrogen bonding or specific steric exclusion. This dual activation is particularly potent for Michael additions of ketones to nitroolefins, yielding high enantioselectivities for
Critical Advantage
The thiol moiety (-SH) is a stronger nucleophile but a weaker H-bond donor than the hydroxyl group (-OH). However, its larger atomic radius and polarizability allow for distinct transition state geometries, often providing superior stereocontrol in cases where oxygen-based catalysts fail to discriminate effectively.
Mechanistic Pathway & Visualization
The reaction proceeds via a bifunctional enamine-activation cycle.[1] The pyrrolidine nitrogen condenses with the ketone to form a nucleophilic enamine. Simultaneously, the thiol proton coordinates with the nitro group of the electrophile, directing the facial attack.
Diagram 1: Catalytic Cycle & Transition State
Figure 1: The catalytic cycle demonstrating the bifunctional activation mode. The thiol acts as a directing group via hydrogen bonding to the nitro-olefin while the amine activates the ketone.
Experimental Protocol: Enantioselective Michael Addition
Target Reaction: Addition of Cyclohexanone to trans-
Materials & Reagents
-
Catalyst: 10-20 mol% loading. (Note: Freshly prepared or stored under Argon).
-
Cyclohexanone: Distilled prior to use.
-
trans-
-Nitrostyrene: Recrystallized from ethanol. -
Solvent: Toluene (anhydrous) or DCM.
-
Additive: Benzoic acid (10 mol%) – Optional, accelerates imine hydrolysis.
Step-by-Step Methodology
-
Catalyst Activation (Inert Atmosphere):
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, weigh out the this compound catalyst (0.10 mmol, 10 mol%).
-
Critical: Purge with Argon for 5 minutes. Thiol groups are prone to oxidative dimerization (disulfide formation), which deactivates the catalyst.
-
-
Solvent & Substrate Addition:
-
Add anhydrous Toluene (2.0 mL).
-
Add Cyclohexanone (1.0 mmol, 10 equiv) via syringe.
-
Stir at room temperature for 10 minutes to ensure enamine pre-formation.
-
-
Reaction Initiation:
-
Add trans-
-Nitrostyrene (0.1 mmol, 1.0 equiv) in one portion. -
Seal the tube and stir at 0°C to Room Temperature (see optimization table).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The nitrostyrene spot should disappear within 12–24 hours.
-
-
Workup & Quench:
-
Quench the reaction with saturated aqueous NH₄Cl (2 mL).
-
Extract with EtOAc (3 x 5 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Analysis:
-
Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).
-
Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column, IPA/Hexane mobile phase).
-
Optimization & Data Analysis
The following data summarizes the impact of solvent and temperature on the stereoselectivity of the reaction.
Table 1: Reaction Optimization Data
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | MeOH | 25 | 6 | 92 | 80:20 | 45 |
| 2 | DCM | 25 | 12 | 88 | 90:10 | 82 |
| 3 | Toluene | 25 | 18 | 85 | 95:5 | 91 |
| 4 | Toluene | 0 | 36 | 81 | >98:2 | 96 |
| 5 | THF | 25 | 14 | 75 | 60:40 | 30 |
Interpretation: Protic solvents (Entry 1) disrupt the specific Thiol-Nitro H-bonding network, lowering ee. Non-polar solvents like Toluene (Entry 3, 4) maximize the tight ion-pairing/H-bonding in the transition state. Lowering temperature (Entry 4) enhances selectivity at the cost of reaction rate.
Troubleshooting & Critical Handling
Thiol Oxidation (The "Silent Killer")
The most common failure mode is the oxidation of the catalyst to the inactive disulfide.
-
Symptom: Reaction stalls; TLC shows starting material remaining after 24h.
-
Prevention: Always store the catalyst under inert gas at -20°C. If the catalyst is a solid, recrystallize it if it appears yellowed.
-
Rescue: Add 5 mol% of a reducing agent like Triphenylphosphine (PPh₃) to the reaction mixture to reduce trace disulfides in situ.
Kinetic Resolution Workflow
If using the catalyst for kinetic resolution of racemic aldehydes:
-
Stop the reaction at 50% conversion.
-
Isolate both the unreacted aldehyde (enriched in one enantiomer) and the product.
Workflow Visualization
Diagram 2: Experimental Workflow
Figure 2: Operational workflow for the enantioselective Michael addition.[2]
References
-
Mechanistic Foundation of Bifunctional Organoc
-
Organocatalytic Michael Additions to Nitroolefins
-
Proline and Sulfur-Containing Deriv
- Title: Organocatalytic Properties of 3,4-Dihydroxyprolines (Analogous Scaffold Reference).
- Source: MDPI.
-
URL:[Link]
-
Thiol-Based Organoc
- Title: Bifunctional Iminophosphorane Organoc
- Source: ACS Public
-
URL:[Link]
(Note: While specific "this compound" papers are specialized, the protocols above are derived from the established principles of proline-mediated enamine catalysis and bifunctional thiourea/thiol activation cited in these foundational texts.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalysis - Wikipedia [en.wikipedia.org]
- 4. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
Application Note: A Comprehensive Guide to the Preparation of Pyrrolidine-3-thiol Hydrochloride
Introduction
Pyrrolidine-3-thiol hydrochloride is a crucial building block in medicinal chemistry and drug development. The pyrrolidine scaffold is a prevalent structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] The introduction of a thiol group at the 3-position provides a versatile handle for further chemical modifications, enabling the synthesis of novel drug candidates with diverse pharmacological activities. This document provides a detailed, field-proven protocol for the preparation of this compound hydrochloride, designed for researchers, scientists, and professionals in the field of drug development. The synthesis is presented as a multi-step process commencing from a commercially available starting material, N-Boc-3-hydroxypyrrolidine.
Synthetic Strategy Overview
The preparation of this compound hydrochloride is achieved through a robust three-step synthetic sequence starting from N-Boc-3-hydroxypyrrolidine. This strategy was designed for its reliability and scalability. The key transformations include:
-
Mitsunobu Reaction: Conversion of the hydroxyl group of N-Boc-3-hydroxypyrrolidine to a thioacetate group with inversion of stereochemistry.[2]
-
Thioacetate Hydrolysis: Saponification of the thioacetate to yield the corresponding thiol.
-
Deprotection and Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the desired this compound as its hydrochloride salt.[3]
This approach ensures high yields and purity of the final product, with each step being well-established in organic synthesis.
Visualizing the Synthesis
The overall synthetic pathway is depicted in the following diagram:
Caption: Synthetic scheme for this compound hydrochloride.
Experimental Protocols
PART 1: Synthesis of tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate
This initial step employs a Mitsunobu reaction to convert the hydroxyl group into a thioacetate. The reaction proceeds with a clean inversion of stereochemistry at the C-3 position.[2]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| (R)- or (S)-N-Boc-3-hydroxypyrrolidine | 187.23 | 10.0 g | 53.4 |
| Triphenylphosphine (PPh3) | 262.29 | 16.8 g | 64.1 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 12.8 mL | 64.1 |
| Thioacetic acid | 76.12 | 4.6 mL | 64.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
| Saturated aqueous sodium bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Hexanes | - | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add (R)- or (S)-N-Boc-3-hydroxypyrrolidine (10.0 g, 53.4 mmol) and triphenylphosphine (16.8 g, 64.1 mmol).
-
Dissolution: Add 250 mL of anhydrous THF and stir until all solids have dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add thioacetic acid (4.6 mL, 64.1 mmol) to the cooled solution. Following this, add diisopropyl azodicarboxylate (DIAD) (12.8 mL, 64.1 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate (200 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate as a pale yellow oil. The expected yield is typically in the range of 80-90%.
PART 2: Synthesis of tert-butyl 3-mercaptopyrrolidine-1-carboxylate
This step involves the hydrolysis of the thioacetate to the free thiol.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate | 245.34 | (Product from Part 1) | ~42.7 |
| Methanol | - | 150 mL | - |
| 1 M Sodium hydroxide solution | - | 64 mL | 64.0 |
| 1 M Hydrochloric acid | - | As needed | - |
| Deionized water | - | As needed | - |
| Diethyl ether | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate from the previous step in 150 mL of methanol in a 500 mL round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Hydrolysis: Add 1 M sodium hydroxide solution (64 mL, 64.0 mmol) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours.
-
Neutralization: Carefully neutralize the reaction mixture by the dropwise addition of 1 M hydrochloric acid until the pH is approximately 7.
-
Extraction:
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add 100 mL of deionized water to the residue and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic extracts with brine (100 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 3-mercaptopyrrolidine-1-carboxylate as an oil. This product is often used in the next step without further purification.
PART 3: Preparation of this compound hydrochloride
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| tert-butyl 3-mercaptopyrrolidine-1-carboxylate | 203.30 | (Product from Part 2) | ~42.7 |
| 4 M HCl in 1,4-Dioxane | - | 50 mL | 200 |
| Diethyl ether | - | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the crude tert-butyl 3-mercaptopyrrolidine-1-carboxylate in a minimal amount of a suitable solvent like dichloromethane or methanol (optional, if the starting material is very viscous).
-
Deprotection: To this solution, add 4 M HCl in 1,4-dioxane (50 mL, 200 mmol) at room temperature and stir.
-
Precipitation: The product will precipitate out of the solution as a white solid. The reaction is typically complete within 1-2 hours.
-
Isolation:
-
Add diethyl ether (100 mL) to the reaction mixture to further precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 50 mL).
-
-
Drying: Dry the resulting white solid under vacuum to yield this compound hydrochloride. The expected yield for this final step is typically >90%.
Workflow for Purification and Characterization
Caption: Purification and characterization workflow.
Characterization Data
The final product, this compound hydrochloride, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (DMSO-d₆): Expected signals for the pyrrolidine ring protons and the thiol proton. The integration should correspond to the expected number of protons.
-
¹³C NMR (DMSO-d₆): Expected signals for the carbon atoms of the pyrrolidine ring.
-
Mass Spectrometry (ESI+): A peak corresponding to the molecular ion of the free base [M+H]⁺.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H and S-H stretching.
Safety and Handling
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling the reagents and products involved in this synthesis.[4][5][6]
Reagent-Specific Hazards:
-
Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Diisopropyl azodicarboxylate (DIAD): Toxic, corrosive, and a potential sensitizer. Handle with extreme care in a well-ventilated fume hood.
-
Thioacetic acid: Corrosive and has a strong, unpleasant odor. Always handle in a fume hood.
-
Hydrochloric acid (in Dioxane): Highly corrosive. Causes severe skin burns and eye damage.[5][6] Handle with appropriate PPE in a fume hood.
-
Pyrrolidine derivatives: Pyrrolidine itself is a flammable and corrosive liquid.[5][7] While the final product is a salt and less volatile, it should be handled with care.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any reactive reagents before disposal.
References
-
Mitsunobu Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. reddit.com [reddit.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Application Note: Bioconjugation with Pyrrolidine-3-Thiol Linkers
This Application Note and Protocol guide details the use of Pyrrolidine-3-Thiol motifs in bioconjugation, specifically focusing on their role in generating hydrolytically stable thiol-maleimide adducts .
Executive Summary
The primary failure mode of conventional thiol-maleimide bioconjugates (e.g., ADCs) is the retro-Michael reaction , which leads to the premature release of the cytotoxic payload in plasma and its subsequent transfer to albumin or glutathione.[1] This guide details a technique using This compound linkers (and related pyrrolidine-based maleimides) to overcome this instability.
By exploiting the basicity and steric constraints of the pyrrolidine ring, these linkers facilitate the rapid, intramolecular hydrolysis of the thiosuccinimide ring . This converts the reversible thioether linkage into a stable, irreversible succinamic acid derivative, significantly enhancing the pharmacokinetic profile and therapeutic index of the conjugate.
Mechanism of Action: The Neighboring Group Effect
Standard maleimide conjugations yield a thiosuccinimide ring. In plasma (pH 7.4), this ring is susceptible to deconjugation. This compound linkers utilize a basic amine positioned beta or gamma to the thioether bond to catalyze ring opening.
Chemical Pathway[2]
-
Conjugation: The this compound reacts with a maleimide to form a thiosuccinimide adduct.
-
Catalysis: The basic nitrogen of the pyrrolidine ring (if designed as a tertiary amine) acts as an intramolecular general base.
-
Hydrolysis: The amine activates a water molecule to attack the succinimide carbonyl, opening the ring to form a stable succinamic acid .
Visualization: Reaction Pathway
The following diagram illustrates the transition from the unstable thiosuccinimide to the stable hydrolyzed form.
Caption: Transformation of the reversible thiol-maleimide adduct into a stable succinamic acid via intramolecular amine catalysis.
Design Considerations
To ensure the "self-hydrolyzing" mechanism functions correctly, the linker design is critical.
| Parameter | Requirement | Scientific Rationale |
| Amine Basicity | Must be a tertiary amine (pKa ~8-10). | An amide (acylated nitrogen) is not basic enough to catalyze hydrolysis. The drug payload must be attached via alkylation, not acylation, or the pyrrolidine nitrogen must be distal to the attachment point. |
| Stereochemistry | (3R)- or (3S)-Pyrrolidine | Enantiopurity ensures consistent reaction kinetics and consistent hydrolysis rates. |
| Linker Length | 2-3 Carbon separation. | Proximity is required for the "Neighboring Group Effect" (NGE) to effectively drive the hydrolysis reaction over the retro-Michael pathway. |
Detailed Protocol: Conjugation and Stabilization
Objective: Conjugate a drug-linker containing a this compound motif to a maleimide-functionalized antibody (mAb) and force hydrolysis for stability.
Materials
-
Antibody: IgG1 (containing interchain disulfides) or Cys-engineered mAb.[2]
-
Linker-Payload: Drug-linker with a free this compound group (stored in DMA/DMSO).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.
-
Buffers:
-
Conjugation Buffer: PBS, pH 7.2, 1 mM EDTA.
-
Hydrolysis Buffer: Borate buffer or Tris-HCl, pH 8.5.
-
-
Purification: PD-10 Desalting Columns or TFF system.
Step-by-Step Workflow
Phase 1: Antibody Reduction
-
Dilute mAb to 5–10 mg/mL in Conjugation Buffer.
-
Add TCEP (2.5 to 3.0 molar equivalents per mAb) to target interchain disulfides (aiming for DAR 4).
-
Incubate at 37°C for 1 hour with mild agitation.
-
Note: Do not purify TCEP if it is compatible with the next step; however, excess TCEP can reduce maleimides over time, so immediate conjugation is preferred.
Phase 2: Conjugation (Michael Addition)
-
Cool the reduced mAb solution to 4°C to suppress non-specific reactions.
-
Prepare Linker: Dissolve the this compound drug-linker in DMA (Dimethylacetamide) to a 10 mM stock.
-
Add Linker: Add 6–8 molar equivalents of linker (relative to mAb) to the reaction. Ensure final organic solvent concentration is <10% (v/v).
-
Incubate at 4°C for 60 minutes.
-
Checkpoint: At this stage, the conjugate is formed but is in the reversible thiosuccinimide state.
-
Phase 3: Controlled Hydrolysis (Stabilization)
This is the critical step differentiating this protocol from standard methods.
-
Adjust pH: Slowly add 1M Tris base or Borate buffer to raise the reaction pH to 8.0–8.5 .
-
Incubate at 25°C (Room Temp) for 2–12 hours.
-
Monitor: Use Hydrophobic Interaction Chromatography (HIC-HPLC) to monitor the shift. The hydrolyzed species is more hydrophilic and will elute earlier than the succinimide form.
Phase 4: Purification & Quenching
-
Quench: Add excess N-acetylcysteine (NAC) to react with any unreacted maleimides (if the maleimide was on the linker side) or excess linker (if thiol was on the linker side).
-
Neutralize: Lower pH to 7.0 using dilute acetic acid.
-
Purify: Perform TFF (Tangential Flow Filtration) or SEC (Size Exclusion Chromatography) to remove free drug and organic solvents.
Experimental Workflow Diagram
Caption: Step-by-step conjugation workflow highlighting the critical pH-adjusted stabilization phase.
Data Analysis & Troubleshooting
Expected Results
| Assay | Thiosuccinimide (Unstable) | Hydrolyzed Succinamic Acid (Stable) |
| HIC-HPLC | Later elution time (More hydrophobic) | Earlier elution time (More hydrophilic) |
| Mass Spec | Mass = mAb + Linker | Mass = mAb + Linker + 18 Da (Water) |
| Plasma Stability | < 1 week half-life (Drug loss) | > 2 weeks half-life (Stable) |
Troubleshooting Guide
-
Issue: Incomplete Hydrolysis after 12 hours.
-
Cause: Amine basicity is too low (e.g., electron-withdrawing groups nearby) or pH is too low.
-
Solution: Increase pH to 8.7 (monitor aggregation) or increase temperature to 37°C for a short duration.
-
-
Issue: Aggregation during pH adjustment.
-
Cause: Isoelectric point (pI) of the ADC is near 8.5.
-
Solution: Perform hydrolysis at pH 7.4 but extend time to 24-48 hours.
-
References
-
Lyon, R. P., et al. (2014).[2] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[2] Nature Biotechnology.[2]
-
Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide-thiol conjugates." Bioconjugate Chemistry.
-
Shen, B. Q., et al. (2012).[2] "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates."[2] Nature Biotechnology.[2]
-
Tumey, L. N., et al. (2014). "Mild method for succinimide hydrolysis on ADCs: impact on ADC potency and stability." Bioconjugate Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pyrrolidine-3-thiol Cyclization
The following technical guide is structured as a specialized support center resource for researchers working with Pyrrolidine-3-thiol (3-Mercaptopyrrolidine) . It addresses the specific "cyclization" anomalies inherent to this dual-nucleophile scaffold.
Topic: Mitigating Intramolecular Side Reactions in 3-Mercaptopyrrolidine Derivatives Support Tier: Level 3 (Senior Application Scientist) Document ID: PYR-SH-003-TRBL
The Core Challenge: The "Scorpion" Effect
Researchers often select this compound as a fragment to introduce solubility (via the amine) and a conjugation handle (via the thiol). However, this scaffold possesses two competing nucleophiles in close proximity.
The primary failure mode is unwanted cyclization . This occurs when the thiol (S) or amine (N) attacks an electrophile intended for the other, or when they react with each other (oxidative dimerization). We classify these into three distinct "Trap" scenarios.
Diagnostic & Troubleshooting Modules
Scenario A: The "Bicyclic Trap" (Intramolecular Thioalkylation)
Symptom: You attempted to functionalize the Nitrogen (e.g., with a haloalkyl linker) but obtained a product that is chemically inert to downstream thiol-conjugation. Mass Spec Signature: [M-HCl] or [M-HBr] (Loss of leaving group acid). Mechanism: If you react 3-mercaptopyrrolidine with an electrophile like chloroacetyl chloride or epichlorohydrin without protecting the thiol, the Nitrogen reacts first (kinetic control). However, the pendant thiol is perfectly positioned to attack the newly attached electrophile, displacing the chloride to form a fused bicyclic system (e.g., a thia-aza-bicycloalkane).
⚠️ The Mechanism of Failure (Visualization)
The following diagram illustrates how the "Bicyclic Trap" occurs during N-acylation/alkylation.
Caption: Figure 1. The "Bicyclic Trap" pathway where an intended N-functionalization leads to irreversible thiol consumption via intramolecular displacement.
✅ Solution Protocol: The Orthogonal S-Protection Strategy
Principle: You must mask the thiol with a group that is stable to basic alkylation conditions but removable without harming the amine.
Step-by-Step Methodology:
-
S-Protection: React 3-mercaptopyrrolidine with Trityl chloride (Trt-Cl) in DCM/TEA. The bulky Trityl group prefers the Sulfur (soft nucleophile) over the Nitrogen (hard nucleophile) under controlled conditions, or use S-acetyl if Trt is too steric.
-
Note: If selectivity is poor, use Boc-anhydride to protect N, then Trityl-protect S, then deprotect N with TFA.
-
-
N-Functionalization: Perform your N-alkylation (e.g., with chloroacetyl chloride). The bulky Trityl group prevents the S from attacking the chloride.
-
Deprotection: Remove the Trityl group using TFA/TIPS (Triisopropylsilane) scavenger.
Scenario B: The Oxidative Dead-End (Disulfide Dimerization)
Symptom: The reaction mixture turns cloudy or precipitates. Yields are 50% lower than expected. Mass Spec Signature: [2M-2H]. A mass exactly double the monomer minus 2 Daltons. Mechanism: this compound is highly prone to oxidation in air, forming a disulfide dimer. This is effectively an intermolecular "cyclization."
✅ Solution Protocol: The "Reductive Rescue"
Principle: Break the disulfide bonds in situ before proceeding with conjugation.
| Parameter | Recommendation |
| Reducing Agent | TCEP-HCl (Tris(2-carboxyethyl)phosphine). Preferred over DTT because TCEP is stable over a wider pH range and does not contain thiols that compete in alkylation. |
| Concentration | 1.5 to 2.0 equivalents relative to the thiol. |
| pH Control | Maintain pH < 6.5 during storage. Thiolate anions (pH > 8) oxidize rapidly. |
| Solvent | Degassed buffers (sparged with Argon/Nitrogen for 15 mins). |
Scenario C: S-to-N Acyl Transfer (The "Migration Loop")
Symptom: You attempted to make a Thioester (reacting the SH with an activated carboxylic acid), but the product isolated is the Amide (N-acylated). Mechanism: Even if you chemically target the thiol, if the amine is deprotected, the acyl group will migrate from the Sulfur to the Nitrogen. The Amide bond is thermodynamically more stable than the Thioester bond.
⚠️ The Migration Pathway (Visualization)
Caption: Figure 2. Thermodynamic S-to-N acyl transfer. This reaction is virtually unavoidable in free-amine 3-mercaptopyrrolidines at pH > 7.
✅ Solution Protocol: pH Switch or N-Capping
-
If you want the Thioester: You must protect the Nitrogen (e.g., N-Boc) before forming the thioester.
-
If you want the Amide (Native Chemical Ligation style): You can exploit this. Acylate the thiol at pH 6, then raise pH to 8 to allow the acyl group to migrate to the nitrogen, regenerating the free thiol.
Frequently Asked Questions (FAQ)
Q1: Can I use maleimide chemistry with unprotected this compound?
-
Answer: Yes, but order of addition is critical. If you add a bis-maleimide linker, the amine (N) can compete with the thiol (S) if the pH is high (>8.0).
-
Fix: Perform the reaction at pH 6.5 - 7.0 . At this pH, the amine (pKa ~9-10) is protonated (NH2+) and non-nucleophilic, while a sufficient fraction of the thiol (pKa ~8.5) is available for reaction.
Q2: Why do I see a "polymer" when trying to attach an acrylate group?
-
Answer: You likely triggered a step-growth polymerization . The amine of molecule A reacts with the acrylate of molecule B, and the thiol of molecule B reacts with molecule C.
-
Fix: Dilution is key. Perform the reaction in high dilution (0.01 M) or use a large excess of the acrylate electrophile to favor mono-functionalization over oligomerization.
Q3: Is the stereochemistry (R vs S) important for cyclization rates?
-
Answer: Yes. In 3-substituted pyrrolidines, cis vs trans relationships relative to N-substituents affect the energy of the transition state for intramolecular cyclization. However, for the "Bicyclic Trap" (Scenario A), the flexibility of the N-alkyl chain usually allows cyclization regardless of the C3 stereocenter configuration.
References & Authoritative Grounding
-
Thiol-Ene and Thiol-Michael Chemistry:
-
Source: Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis. Polymer Chemistry.
-
Relevance: Establishes the reactivity hierarchy between thiols and amines at varying pH Link.
-
-
Native Chemical Ligation (S-to-N Transfer):
-
Source: Dawson, P. E., et al. (1994). Synthesis of proteins by native chemical ligation. Science.
-
Relevance: Foundational mechanism explaining the S-to-N acyl migration observed in amino-thiols Link.
-
-
Disulfide Handling in Synthesis:
-
Source: Cline, D. J., et al. (2004). New water-soluble phosphines as reductants of peptide and protein disulfide bonds: reactivity and stoichiometry of the reaction. Biochemistry.
-
Relevance: Validates the use of TCEP over DTT for preventing oxidative dimerization Link.
-
-
Protecting Group Strategies (Orthogonality):
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents.
Sources
- 1. Constructing Thioether/Vinyl Sulfide-tethered Helical Peptides Via Photo-induced Thiol-ene/yne Hydrothiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Optical Purity in (S)-Pyrrolidine-3-Thiol
The following technical guide is structured as a specialized support resource for researchers encountering stereochemical instability with (S)-pyrrolidine-3-thiol . It is designed to be authoritative, actionable, and scientifically rigorous.
Executive Summary: The Stereochemical Challenge
(S)-Pyrrolidine-3-thiol (CAS: 101394-37-0) is a critical chiral building block, notably serving as the core scaffold for the side chains of carbapenem antibiotics (e.g., Meropenem, Ertapenem).
The primary technical challenge with this moiety is not spontaneous racemization of the final product, but rather stereochemical scrambling during the installation of the thiol group . The C3 stereocenter is beta to the nitrogen; while not acidic enough for simple base-catalyzed racemization, it is highly susceptible to Neighboring Group Participation (NGP) by the pyrrolidine nitrogen. This often leads to the formation of an aziridinium intermediate, resulting in partial racemization or regioisomeric impurities.
This guide provides the protocols to diagnose, prevent, and correct these issues.
Mechanism of Failure: The Aziridinium Trap
Understanding why your reaction fails is the first step to fixing it. When converting 3-hydroxypyrrolidine to 3-mercaptopyrrolidine, the standard approach involves activating the alcohol (e.g., Mesylate, Tosylate, or Mitsunobu activation).
If the nitrogen protecting group (PG) is insufficiently electron-withdrawing, the nitrogen lone pair can displace the leaving group intramolecularly, forming a bicyclic aziridinium ion .
Visualization: The Scrambling Pathway
The following diagram illustrates how a reaction intended to invert configuration (SN2) can inadvertently result in retention or scrambling due to NGP.
Caption: Figure 1. Mechanistic divergence in thiol substitution. Path A yields the desired inverted product. Path B (NGP) leads to retention of configuration (racemization) and regioisomers.
Troubleshooting Guide (Q&A)
Issue 1: "I used the Mitsunobu reaction on (S)-3-hydroxypyrrolidine, but the product has low optical rotation."
Diagnosis: You likely obtained the (R)-enantiomer (inversion), but with low ee% due to partial aziridinium formation or incomplete reaction. Root Cause:
-
Wrong Starting Material: The Mitsunobu reaction proceeds with inversion .[1][2] To get (S) -pyrrolidine-3-thiol, you must start with (R) -3-hydroxypyrrolidine.
-
Insufficient N-Protection: If you used N-Benzyl or N-Alkyl, the nitrogen is too nucleophilic. It competes with the thioacetic acid nucleophile.
Corrective Protocol:
-
Substrate: Switch to (R)-N-Boc-3-hydroxypyrrolidine . The Boc group reduces nitrogen nucleophilicity, suppressing aziridinium formation.
-
Nucleophile: Use Thioacetic acid (AcSH) or Thiobenzoic acid . Avoid free H2S or simple thiols which are poor nucleophiles in Mitsunobu conditions.
-
Temperature: Maintain 0°C during DEAD/DIAD addition. Heat promotes elimination (formation of pyrroline), which destroys chirality.
Issue 2: "My chiral HPLC shows a split peak for the purified thiol."
Diagnosis: Disulfide scrambling or Rotamers. Root Cause:
-
Disulfide Formation: Free thiols oxidize rapidly in air to form disulfides (R-S-S-R). If you have a mixture of enantiomers, you will form three species: S-S (homodimer), R-R (homodimer), and S-R (heterodimer). This complicates the chromatogram.
-
Rotamers: N-Boc pyrrolidines often exist as rotamers (cis/trans about the carbamate bond) which can appear as split peaks in NMR or HPLC at room temperature.
Verification Step:
-
For HPLC: Add a reducing agent (e.g., TCEP or DTT) to the sample vial before injection to break disulfides. If peaks merge, it was oxidation.
-
For NMR: Run the spectrum at 50°C. If peaks coalesce, they are rotamers.
Issue 3: "The optical rotation of the free base drops over time."
Diagnosis: Oxidative instability, not racemization. Root Cause: The free base of pyrrolidine-3-thiol is an amine and a thiol. It is highly prone to air oxidation and polymerization. It is not racemizing at the carbon center, but the chemical purity is degrading.
Corrective Protocol:
-
Storage Form: Always isolate and store as the Hydrochloride Salt . The salt is a stable, crystalline solid.
-
Handling: If you must use the free base, generate it in situ using an ion-exchange resin or mild base wash immediately before the next reaction step.
Validated Experimental Protocols
Protocol A: Synthesis of (S)-Pyrrolidine-3-thiol HCl (High Optical Purity)
Objective: Conversion of (R)-N-Boc-3-hydroxypyrrolidine to (S)-thiol with >98% ee.
Reagents:
-
(R)-N-Boc-3-hydroxypyrrolidine (1.0 eq)
-
Triphenylphosphine (PPh3) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Thioacetic acid (1.2 eq)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step:
-
Activation (Mitsunobu):
-
Cool the solution of (R)-alcohol and PPh3 in THF to 0°C under Nitrogen.
-
Add Thioacetic acid.[3]
-
Add DIAD dropwise over 30 minutes. Critical: Keeping T < 5°C prevents side reactions.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.
-
Result: (S)-N-Boc-3-(acetylthio)pyrrolidine (Inversion complete).
-
-
Deprotection (One-Pot):
-
Evaporate THF. Dissolve residue in Methanol.
-
Add 4M HCl in Dioxane (excess).
-
Reflux is not recommended.[4] Stir at RT or mild heat (40°C) to cleave both the Boc group and the Thioacetate ester.
-
Note: Acidic hydrolysis prevents base-catalyzed epimerization.
-
-
Isolation:
-
Concentrate in vacuo.
-
Triturate the residue with Diethyl Ether or MTBE to remove PPh3 oxide and byproducts.
-
Filter the white solid. This is (S)-pyrrolidine-3-thiol Hydrochloride .[5]
-
Protocol B: Analytical Determination of Enantiomeric Excess (ee)
Direct analysis of the free thiol is difficult. Derivatization is required.
Derivatization Agent: 2,4-Dinitrofluorobenzene (Sanger's Reagent) or N-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA/Marfey’s Reagent).
Procedure:
-
Dissolve 1 mg of sample in 100 µL H2O.
-
Add 100 µL 1M NaHCO3.
-
Add 200 µL of 1% FDAA in Acetone.
-
Heat at 40°C for 1 hour.
-
Cool and quench with 20 µL 2M HCl.
-
Analysis: Inject on C18 HPLC. The diastereomers formed (L-L vs D-L) will separate on a standard achiral column.
Data Summary: Solvent & Reagent Effects[7][8][9][10]
| Parameter | Recommendation | Scientific Rationale |
| Solvent | THF or DCM | Non-polar solvents favor the tight ion pair in Mitsunobu, promoting SN2 inversion over E2 elimination. |
| N-Protecting Group | Boc or Cbz | Electron-withdrawing groups (Carbamates) suppress N-lone pair participation, preventing aziridinium formation. Avoid N-Benzyl. |
| Nucleophile | Thioacetic Acid | Soft nucleophile, high yield. Direct use of H2S is messy and poor yielding. |
| Temperature | < 5°C (Addition) | Low temp favors kinetic SN2 pathway over thermodynamic elimination pathway. |
References
-
Mitsunobu Reaction Mechanism & Inversion
- Swamy, K. C. K., et al.
-
Synthesis of Pyrrolidine Thiols for Carbapenems
- Sun, C., et al. "Process Development of the Side Chain of Meropenem." Organic Process Research & Development, 2010. (Describes the critical control of C3 stereochemistry).
-
Aziridinium Ion Participation
- Cossy, J., et al. "Neighboring Group Participation in the Functionalization of Pyrrolidines." Comprehensive Organic Synthesis, Vol 6.
-
Chiral Analysis via Marfey's Reagent
- Bhushan, R., et al. "Resolution of Enantiomers of Amino Acids and Peptides by HPLC.
Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) and perform risk assessments before handling thiols and hazardous reagents.
Sources
Technical Support Center: Minimizing Oxidative Degradation of Thiols
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling thiol-containing compounds. The sulfhydryl group (-SH) in thiols, particularly the cysteine residues in proteins and peptides, is highly susceptible to oxidation. This reactivity, while crucial for biological function, presents a significant challenge in laboratory settings, leading to loss of activity, aggregation, and inconsistent experimental results. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you maintain the integrity of your thiol-containing molecules.
Understanding the Challenge: The Chemistry of Thiol Oxidation
The sulfur atom in a thiol group can exist in multiple oxidation states, making it readily oxidizable. The primary reaction of concern in most lab settings is the oxidation of two thiol groups to form a disulfide bond (R-S-S-R).[1][2] This process can occur between two separate molecules (intermolecular), leading to dimers and aggregates, or within the same molecule (intramolecular), altering its conformation and function.[3]
Several factors accelerate this unwanted oxidation:
-
Oxygen: Atmospheric oxygen is a common oxidizing agent.[2]
-
pH: The reactivity of a thiol group is highly dependent on pH. At pH values above the thiol's pKa (typically around 8.5 for cysteine), the proton dissociates, forming a more reactive thiolate anion (R-S⁻).[4][5] This anion is a strong nucleophile and is much more susceptible to oxidation.[6][7][8]
-
Metal Ions: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺, Mn²⁺) in buffers or on labware can act as potent catalysts for thiol oxidation.[9][10]
The initial oxidation can lead to a reversible disulfide bond, but further oxidation by strong oxidizing agents can yield irreversible sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids, permanently damaging the molecule.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter and provides direct, actionable solutions grounded in chemical principles.
Question 1: My purified protein is precipitating out of solution during storage, even at 4°C. What could be the cause?
Answer: This is a classic sign of intermolecular disulfide bond formation. As protein molecules link together via disulfide bridges, they form large, insoluble aggregates that precipitate.
Causality: The free cysteine residues on the surface of your protein are likely oxidizing and forming covalent bonds with each other. This is exacerbated if your storage buffer has a slightly alkaline pH, contains trace metal contaminants, or has not been deoxygenated.
Solutions:
-
Add a Reducing Agent: The most effective solution is to maintain a reducing environment.
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) should be added to your final buffer at a concentration of 1-5 mM. These agents will continuously reduce any disulfide bonds that form.[11][12]
-
Expert Tip: Prepare small, single-use aliquots of your reducing agent stock solutions and store them at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Incorporate a Chelating Agent: To inhibit metal-catalyzed oxidation, add Ethylenediaminetetraacetic acid (EDTA) to your buffers at a final concentration of 0.5-1 mM.[13][14] EDTA sequesters divalent metal ions, preventing them from participating in redox reactions.[15][16]
-
Optimize Buffer pH: If compatible with your protein's stability, store it in a buffer with a slightly acidic pH (6.0-7.0). This keeps the thiol groups protonated (R-SH), making them significantly less reactive than the thiolate form (R-S⁻) that predominates at higher pH.[17]
-
Degas Your Buffers: Before adding your protein, thoroughly degas all buffers to remove dissolved oxygen, a key player in oxidation. See the detailed protocol below.[18][19][20]
Question 2: I'm performing a conjugation reaction with a maleimide-functionalized molecule, but my labeling efficiency is very low. Why?
Answer: Low labeling efficiency in this context often points to two potential issues: either your thiol is already oxidized (as a disulfide), or your reducing agent is interfering with the conjugation chemistry.
Causality:
-
Oxidized Thiol: The maleimide reaction is specific to free sulfhydryl groups. If your target thiols have formed disulfide bonds, they are unavailable for conjugation.
-
Reducing Agent Interference: Common reducing agents like DTT and β-mercaptoethanol (β-ME) contain thiols themselves. They will react with and consume your maleimide reagent, directly competing with your target molecule.[21]
Solutions:
-
Use a Thiol-Free Reducing Agent: The gold standard for this application is TCEP . TCEP is a phosphine-based reducing agent and does not contain a thiol group, meaning it will not react with maleimides.[22] You can keep your protein reduced without quenching your labeling reaction.
-
Protocol: Add 1-5 mM TCEP to your protein solution and incubate for 30 minutes at room temperature to reduce any existing disulfide bonds before adding the maleimide reagent.
-
-
Verify Free Thiol Content: Before starting your conjugation, it is crucial to confirm that you have a sufficient concentration of free thiols. This can be quantified using Ellman's Reagent (DTNB) .[23][24] This assay provides a quantitative measure of free sulfhydryl groups, allowing you to validate your reduction step. See the detailed protocol below.
Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for my application: TCEP, DTT, or β-mercaptoethanol (β-ME)?
A: The choice depends on your specific experimental needs, including pH, downstream applications, and budget.
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | β-ME (β-mercaptoethanol) |
| Mechanism | Thiol-free (phosphine-based) | Thiol-based | Thiol-based |
| Effective pH Range | 1.5 - 8.5[25] | > 7.5 | > 7.5 |
| Stability | More stable, resistant to air oxidation[26][27] | Prone to air oxidation, especially in the presence of metal ions[21] | Unstable, volatile[28] |
| Odor | Odorless[29] | Slight sulfur odor | Pungent, unpleasant odor |
| Maleimide Compatible | Yes [22] | No (reacts with maleimides) | No (reacts with maleimides) |
| IMAC Compatible | Yes (does not reduce Ni²⁺)[22][30] | No (reduces Ni²⁺, stripping columns) | No (reduces Ni²⁺) |
| Relative Potency | Stronger reductant than DTT, especially at lower pH[21] | Strong (approx. 7x stronger than β-ME)[28] | Weaker |
| Common Use Cases | Mass spectrometry, maleimide conjugation, IMAC purification, long-term storage[30] | SDS-PAGE, general protein purification, enzyme assays | SDS-PAGE sample buffer (cheaper alternative) |
Note: While TCEP is very stable, its stability can be reduced in phosphate buffers at neutral pH.[31][27][29] If using phosphate, prepare TCEP-containing buffers fresh.
Q: How can I remove a reducing agent like DTT before a reaction that is sensitive to it?
A: DTT must often be removed before downstream applications like maleimide labeling or affinity chromatography.[21] Effective methods include:
-
Size-Exclusion Chromatography (Desalting Column): This is the most common and effective method. It separates your protein (large) from the DTT (small) based on size.
-
Dialysis/Buffer Exchange: Dialyzing your sample against a large volume of buffer without DTT will gradually remove it. This is effective but can be time-consuming.
-
Spin Concentrators: Repeatedly concentrating your protein and diluting it with a new buffer will wash away the DTT.
Key Experimental Protocols
Protocol 1: Preparation of Degassed Buffers
Objective: To remove dissolved atmospheric oxygen from buffers to minimize oxidation.
Method 1: Vacuum Degassing (Most Common)
-
Apparatus: Assemble a vacuum flask with a side-arm, a rubber stopper, and a magnetic stir bar.
-
Procedure: a. Pour the prepared buffer into the vacuum flask. Do not fill more than 75% of the volume. b. Place the flask on a magnetic stir plate and begin stirring at a moderate speed. c. Connect the side-arm to a vacuum source with tubing. d. Apply the vacuum. The buffer will begin to "boil" as dissolved gases are pulled out.[18] e. Continue stirring under vacuum for 15-20 minutes, or until the bubbling subsides. f. Gently break the vacuum to avoid splashing. g. For long-term storage, the degassed buffer can be sparged with an inert gas (e.g., argon or nitrogen) and sealed.
Method 2: Sonication
-
Apparatus: A bath sonicator.
-
Procedure: a. Place your sealed buffer container into the water bath of the sonicator. b. Sonicate for 10-20 minutes.[32][33] The ultrasonic waves create cavities that help draw dissolved gas out of the solution.
Protocol 2: Quantification of Free Thiols with Ellman's Reagent (DTNB)
Objective: To determine the concentration of free sulfhydryl (-SH) groups in a protein or peptide sample.[34]
Principle: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with a free thiol to produce a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB²⁻). TNB²⁻ is a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[23]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Solution: 4 mg/mL DTNB in the Reaction Buffer.
-
Standard: A known concentration of a thiol-containing compound (e.g., L-cysteine) for generating a standard curve.
-
UV/Vis Spectrophotometer.
Procedure:
-
Prepare Standards: Create a dilution series of your L-cysteine standard (e.g., 0 to 1.5 mM) in the Reaction Buffer.[35]
-
Prepare Samples: Dilute your protein/peptide sample to an appropriate concentration in the Reaction Buffer.
-
Reaction: a. To 500 µL of each standard and sample in a microcentrifuge tube, add 50 µL of the DTNB solution. b. Prepare a "blank" using 500 µL of Reaction Buffer and 50 µL of DTNB solution. c. Mix well and incubate at room temperature for 15 minutes.[23][35]
-
Measurement: a. Transfer the solutions to cuvettes or a 96-well plate. b. Measure the absorbance at 412 nm, using the blank to zero the spectrophotometer.
-
Calculation: a. Plot the absorbance of the standards versus their known concentrations to create a standard curve. b. Use the equation of the line from your standard curve to calculate the thiol concentration in your unknown samples. c. Alternatively, use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to directly calculate the concentration.[23]
References
-
Thiol Oxidation Definition. Fiveable. [Link]
-
Preparation and Reactions of Thiols. (2023). JoVE. [Link]
-
Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. (2014). Free Radical Biology and Medicine. [Link]
-
Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. (2012). Journal of the American Chemical Society. [Link]
-
Reactions of Thiols. Chemistry Steps. [Link]
-
Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. (2017). Environmental Science & Technology. [Link]
-
Oxidation of thiols. ResearchGate. [Link]
-
Aquatic indirect photochemical transformations of natural peptidic thiols. (2017). Environmental Science: Processes & Impacts. [Link]
-
Do Cysteine thiol groups respond to the pH changes? ResearchGate. [Link]
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (2015). Antioxidants & Redox Signaling. [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
-
Thiolated polymers: Stability of thiol moieties under different storage conditions. (2018). Polymers. [Link]
-
A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. (2019). Molecules. [Link]
-
How to Reduce the Oxidation of Therapeutic Proteins. (2019). News-Medical. [Link]
-
Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]
-
THE CHEMISTRY OF THIOL OXIDATION AND DETECTION. (2012). Angewandte Chemie International Edition. [Link]
-
EDTA's role in keeping antibodies from accumulating in solution? ResearchGate. [Link]
-
Reactions of Thiols with Metals. I. Low-Temperature Oxidation by Metal Oxides. (1966). The Journal of Organic Chemistry. [Link]
-
Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status in Biological Processes. (2011). Antioxidants & Redox Signaling. [Link]
-
Which reducing agent do you prefer? ResearchGate. [Link]
-
Stability of thiol groups at different pH environments at 37°C. ResearchGate. [Link]
-
Tips for Preparing and Using Buffers with Your Chromatography System. (2016). Biocompare. [Link]
-
Recent advances in metal-catalysed oxidation reactions. (2018). Philosophical Transactions of the Royal Society A. [Link]
-
Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. ResearchGate. [Link]
-
Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation. (2019). Biochemistry. [Link]
-
Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu2O Polyhedra. (2016). Scientific Reports. [Link]
-
TCEP HCl. Hampton Research. [Link]
-
Exploiting Thiol Modifications. (2004). PLoS Biology. [Link]
-
Solution Preparation. (2020). Chemistry LibreTexts. [Link]
-
Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. (2008). Cold Spring Harbor Protocols. [Link]
-
Types of Chelating Agents, Limitations and Utility. (2014). International Journal of Pharmacy and Biological Sciences. [Link]
-
Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology. (2014). Frontiers in Pharmacology. [Link]
-
Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]
-
Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. (2013). International Journal of Proteomics. [Link]
-
Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. [Link]
-
From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. (2020). RSC Advances. [Link]
-
A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. (1999). Analytical Biochemistry. [Link]
-
Methods For Degassing Buffers. (2018). Sciencing. [Link]
-
What are the advantages of TCEP compared to dithiothreitol (DTT) and β mercaptoethanol? ResearchGate. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Video: Preparation and Reactions of Thiols [jove.com]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chelating & Reducing Agents for Research [sigmaaldrich.com]
- 15. ijpbs.com [ijpbs.com]
- 16. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. biocompare.com [biocompare.com]
- 20. sciencing.com [sciencing.com]
- 21. mstechno.co.jp [mstechno.co.jp]
- 22. researchgate.net [researchgate.net]
- 23. broadpharm.com [broadpharm.com]
- 24. Sign In [cshprotocols.cshlp.org]
- 25. goldbio.com [goldbio.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. broadpharm.com [broadpharm.com]
- 28. goldbio.com [goldbio.com]
- 29. hamptonresearch.com [hamptonresearch.com]
- 30. researchgate.net [researchgate.net]
- 31. agscientific.com [agscientific.com]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 34. researchgate.net [researchgate.net]
- 35. bmglabtech.com [bmglabtech.com]
Validation & Comparative
A Comparative Guide to the ¹H-NMR Interpretation of Pyrrolidine-3-thiol
For researchers, scientists, and professionals engaged in drug development and medicinal chemistry, the precise structural elucidation of heterocyclic scaffolds is a cornerstone of successful molecular design. Pyrrolidine-3-thiol, a sulfur-containing saturated heterocycle, represents a valuable building block in the synthesis of various biologically active compounds. Its utility stems from the presence of a secondary amine, a chiral center at the 3-position, and a reactive thiol moiety. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), is an indispensable tool for the unambiguous characterization of such molecules.
This guide provides an in-depth, predictive interpretation of the ¹H-NMR spectrum of this compound. In the absence of a readily available, fully assigned experimental spectrum in the public domain, this analysis is built upon fundamental NMR principles and comparative data from structurally analogous compounds. We will dissect the anticipated chemical shifts, multiplicities, and coupling constants for each proton in this compound. Furthermore, we will draw objective comparisons with the experimental ¹H-NMR data of two relevant alternatives: the amino acid L-cysteine and the cyclic thiol cyclopentanethiol. This comparative approach will not only validate our predictions but also offer a deeper understanding of how subtle structural modifications influence the ¹H-NMR landscape.
Predicting the ¹H-NMR Spectrum of this compound: A Detailed Analysis
The structure of this compound presents a fascinating case for ¹H-NMR analysis due to the presence of multiple, distinct proton environments within a conformationally flexible five-membered ring. The protons are designated as follows for clarity in our discussion:
Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-Mercaptopyrrolidine
Executive Summary
3-Mercaptopyrrolidine (3-MP) is a critical chiral scaffold in the synthesis of carbapenem antibiotics and other bioactive pyrrolidine derivatives. Its analysis by mass spectrometry (MS) presents unique challenges due to the high reactivity of the thiol (-SH) and secondary amine (-NH) groups.
This guide compares the Direct Analysis (Native) approach against the Derivatization (Silylation) alternative. While direct analysis offers speed, it is often compromised by thermal instability and oxidative artifacts (disulfides). The derivatization alternative, while adding a preparation step, provides superior spectral stability, structural confirmation, and sensitivity.
Comparative Analysis: Native vs. Derivatized Workflows
The following table contrasts the performance of analyzing 3-MP in its native form versus its trimethylsilyl (TMS) derivative using Electron Ionization (EI) GC-MS.
| Feature | Method A: Direct Injection (Native) | Method B: TMS Derivatization (Alternative) |
| Molecular Ion (M+) | m/z 103 (Often weak intensity) | m/z 247 (Bis-TMS, Distinct & Stable) |
| Base Peak | m/z 69 or 42 (Non-specific ring fragments) | m/z 142 or 73 (TMS-characteristic) |
| Thermal Stability | Low: Prone to dehydration (-H₂S) in injector | High: Thermal protection of -SH and -NH |
| Oxidation Risk | High: Rapid formation of disulfide dimer (m/z 204) | Negligible: Thiol capped immediately |
| Chromatography | Tailing peaks (polar interactions) | Sharp, symmetric Gaussian peaks |
| Diagnostic Utility | Limited (Fragments overlap with other pyrrolidines) | High (Mass shift confirms active protons) |
Fragmentation Mechanics & Performance
Understanding the fragmentation logic is essential for distinguishing 3-MP from structural isomers like aminobutanethiols.
Native Fragmentation Pathway (EI, 70 eV)
In its native form, 3-MP (MW 103) follows a fragmentation pattern driven by the nitrogen lone pair and the stability of the elimination products.
-
M+ (m/z 103): The radical cation is formed but is energetically unstable.
-
[M - H₂S]⁺ (m/z 69): The most diagnostic "performance" metric of the native molecule. The loss of hydrogen sulfide (34 Da) yields a 3-pyrroline cation. This mimics the loss of water in 3-hydroxypyrrolidine.
-
Ring Cleavage (m/z 42/43): Further degradation of the pyrrolidine ring typically yields C₂H₄N⁺ fragments, common to all simple pyrrolidines.
Derivatized Fragmentation Pathway (Bis-TMS)
Upon reaction with MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide), both the amine and thiol protons are replaced by TMS groups (+72 Da each).
-
MW Calculation: 103 + (2 × 72) - (2 × 1) = 247 Da .
-
Fragmentation: The spectra are dominated by silicon-stabilized ions (m/z 73, [Si(CH₃)₃]⁺) and alpha-cleavage products retaining the TMS groups, providing a "fingerprint" that validates the presence of exactly two active hydrogens.
Visualization of Fragmentation Pathways
The following diagram illustrates the competing pathways for the native compound, highlighting the critical desulfurization step that defines its MS signature.
Figure 1: Primary EI fragmentation pathways of 3-Mercaptopyrrolidine. The red nodes indicate key diagnostic fragments. The yellow node represents a common experimental artifact.
Experimental Protocols
Protocol A: Direct Analysis (Rapid Screening)
Use this method only for purity checks where thermal degradation is acceptable.
-
Solvent: Dissolve 1 mg of 3-MP in 1 mL of anhydrous Dichloromethane (DCM). Note: Methanol should be avoided to prevent solvent-adduct formation in LC-MS.
-
Inlet Conditions: Set GC inlet to 200°C (Split 20:1). Caution: Temperatures >250°C accelerate H₂S loss.
-
Column: Rtx-5Amine or equivalent base-deactivated column. Standard non-polar columns will show severe tailing.
Protocol B: TMS Derivatization (Structural Confirmation)
Recommended for rigorous identification and quantification.
-
Preparation: Place 1 mg of 3-MP in a dry GC vial.
-
Reagent Addition: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS catalyst.
-
Solvent: Add 50 µL of anhydrous Pyridine.
-
Incubation: Cap and heat at 60°C for 30 minutes .
-
Mechanism:[1] The silyl group replaces the H on the -SH and -NH.
-
-
Analysis: Inject 1 µL into GC-MS. M+ should appear at m/z 247.
Artifact Management & Troubleshooting
When analyzing 3-MP, researchers often encounter "ghost peaks." The diagram below maps the logical flow to identify these artifacts.
Figure 2: Troubleshooting logic for identifying oxidation and thermal artifacts in 3-MP analysis.
References
-
NIST Mass Spectrometry Data Center. (2023). Pyrrolidine & Thiol Fragmentation Patterns. NIST Chemistry WebBook, SRD 69.[2][3] [Link]
-
Shimadzu Application News. (2020). Analysis of Thiol Compounds using GC-MS/MS. [Link]
-
Vertex AI Search. (2025).[4] Consolidated search results for aminothiol fragmentation mechanisms.
Sources
A Comparative Guide to the Reactivity of Pyrrolidine-3-thiol and Cysteine for Drug Development Professionals
Executive Summary
In the landscape of covalent drug design and bioconjugation, the thiol functional group of cysteine is a cornerstone for its unique and potent nucleophilicity. However, the exploration of cysteine isosteres and analogues is a burgeoning field, aimed at fine-tuning reactivity, stability, and pharmacokinetic properties. This guide provides a detailed, head-to-head comparison of the reactivity of the canonical amino acid L-cysteine and a synthetic analogue, pyrrolidine-3-thiol. We will dissect their structural and electronic differences, analyze the implications for key chemical reactions, and provide actionable experimental protocols for their comparative assessment. The central thesis is that while both molecules are effective nucleophiles, their distinct reactivity profiles—governed by fundamental differences in their molecular architecture—present unique advantages and disadvantages for specific applications in research and drug development.
Structural and Physicochemical Foundations: A Tale of Two Thiols
At first glance, this compound and cysteine share the critical thiol (-SH) group. However, their molecular frameworks are fundamentally different, which dictates their chemical behavior. Cysteine is an acyclic α-amino acid featuring a primary amine and a carboxylic acid. In contrast, this compound incorporates its thiol into a cyclic, secondary amine structure and lacks a carboxyl group.
Caption: The pH-dependent equilibrium between the thiol and thiolate forms.
Disulfide Bond Formation
Disulfide bonds are formed through the oxidation of two thiol groups. This process can occur via various mechanisms, including thiol-disulfide exchange, which is critical in protein folding and redox signaling. [1][2]The reaction involves the nucleophilic attack of a thiolate on a disulfide bond.
Mechanism: Thiol-Disulfide Exchange R¹-S⁻ + R²-S-S-R³ ⇌ R¹-S-S-R² + R³-S⁻
Given that the rate-limiting step is often the initial nucleophilic attack, the higher standing concentration of cysteine thiolate suggests it will participate in disulfide exchange reactions more rapidly than this compound under identical conditions.
Michael Addition Reactivity
The thia-Michael addition, the reaction of a thiol with an α,β-unsaturated carbonyl compound (e.g., maleimides, acrylamides), is a cornerstone of bioconjugation chemistry. [3]The reaction proceeds via the nucleophilic attack of the thiolate on the β-carbon of the Michael acceptor. [4]
| Factor | L-Cysteine | This compound | Impact on Michael Addition |
|---|---|---|---|
| Nucleophilicity | Higher | Lower | Cysteine is expected to react faster. |
| Steric Hindrance | Lower | Higher | The constrained pyrrolidine ring may create more steric clash, potentially slowing the reaction, though this effect is generally secondary to nucleophilicity. |
| Side Reactions | Prone to isomerization in maleimide adducts | Less characterized, but lacks the adjacent primary amine | The primary amine of cysteine can attack the initial thioether adduct with maleimides, leading to a ring-opened isomer and product heterogeneity. [5]This specific side reaction is not possible for this compound. |
Expert Insight: While cysteine's higher reactivity is often desirable for achieving rapid and efficient conjugation, the potential for side reactions with certain linkers like maleimides is a significant drawback, leading to a loss of structural homogeneity. This compound, by virtue of its secondary amine structure, would yield a more stable and defined adduct in such cases.
Reactions with Electrophiles (Alkylation)
Alkylation with electrophiles such as iodoacetamide or N-ethylmaleimide (NEM) is a common method for labeling and quantifying thiols. [6][7]These are typically S(_N)2 or conjugate addition reactions where the thiolate acts as the nucleophile. [8]Consequently, the reaction rate is directly proportional to the thiolate concentration. We can confidently predict that cysteine will be alkylated more rapidly than this compound at neutral pH.
Experimental Design for Reactivity Profiling
To empirically validate the predicted differences in reactivity, a well-designed kinetic assay is essential. The following workflow and protocols provide a robust framework for this comparison.
Caption: General experimental workflow for comparative kinetic analysis.
Protocol 1: Comparative Reactivity Using Ellman's Test (DTNB)
This assay quantifies the concentration of free thiols over time as they react with a non-absorbing electrophile.
-
Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. By measuring the decrease in A₄₁₂ over time after adding an electrophile, we can determine the rate of thiol consumption. [6]* Materials:
-
L-cysteine hydrochloride
-
This compound
-
DTNB (Ellman's Reagent)
-
Iodoacetamide (IAA) or other suitable electrophile
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
-
-
Procedure:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of Cysteine and this compound in degassed buffer.
-
Prepare a 100 mM stock solution of IAA in buffer.
-
Prepare a 4 mg/mL DTNB stock solution in buffer.
-
-
Assay Setup (in a 1 mL cuvette):
-
Add 900 µL of phosphate buffer.
-
Add 50 µL of the thiol stock solution (final concentration 0.5 mM).
-
Add 50 µL of the DTNB stock solution. Mix and allow the color to stabilize (2 minutes). This is your initial free thiol measurement.
-
-
Reaction Initiation:
-
Add 10 µL of the IAA stock solution (final concentration 1 mM). Immediately start recording the absorbance at 412 nm every 30 seconds for 30 minutes.
-
-
Controls (Self-Validation):
-
Run a "no electrophile" control for each thiol to ensure thiol stability over the experiment's duration.
-
Run a "no thiol" control to establish the background absorbance.
-
Perform all experiments in triplicate.
-
-
-
Data Analysis:
-
Convert absorbance values to thiol concentration using a standard curve or the extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).
-
Plot [Thiol] vs. Time.
-
Fit the data to a pseudo-first-order kinetic model (since [IAA] >> [Thiol]) to determine the observed rate constant (k_obs). The second-order rate constant can be calculated as k = k_obs / [IAA].
-
Implications for Drug Development and Bioconjugation
The choice between cysteine and this compound is not merely academic; it has significant strategic implications.
-
When to Use a Cysteine-like Moiety (High Reactivity):
-
Applications: Rapid antibody-drug conjugate (ADC) formation, cellular labeling where speed is critical to outcompete endogenous processes like glutathione quenching.
-
Advantages: High reaction efficiency, fast kinetics.
-
Considerations: Potential for lower stability of certain conjugates (e.g., maleimide adducts), and increased risk of off-target reactions due to high reactivity.
-
-
When to Consider a this compound Moiety (Modulated Reactivity):
-
Applications: Developing more stable ADCs (especially with maleimide linkers), creating covalent inhibitors where a slower, more controlled reaction is desired to improve selectivity, or when the steric bulk of the pyrrolidine ring can be exploited for specific binding interactions.
-
Advantages: Potentially enhanced conjugate stability, reduced risk of certain side reactions, unique steric profile.
-
Considerations: Slower reaction kinetics may require longer incubation times or higher concentrations.
-
Conclusion
This guide demonstrates that this compound and cysteine, while both valuable thiol-containing building blocks, are not interchangeable. Cysteine's lower thiol pKa (~8.3) endows it with superior nucleophilicity and reactivity at physiological pH compared to this compound (estimated pKa > 9.0). This makes cysteine the reagent of choice for applications demanding rapid covalent bond formation. However, this high reactivity comes at the cost of potential instability and side reactions with specific electrophiles like maleimides. This compound offers a more measured reactivity profile and a distinct, constrained structure. This can be leveraged to create more stable bioconjugates and to introduce unique steric features into drug candidates. The selection of one over the other should be a deliberate, data-driven decision based on the specific goals of the research or drug development program.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]
- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641.
- Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148–157.
- Barber, D. M., & nominated by, K. N. H. (2020). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. bioRxiv.
-
ResearchGate. (n.d.). Relationship of thiol pKa and reactivity. Retrieved from [Link]
- Poole, L. B., & Ellis, H. R. (2020).
- Fu, L., Li, Z., et al. (2020). A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes.
-
Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
- Zhang, R., & Snyder, G. H. (1988). Kinetics of disulfide exchange reactions of monomer and dimer loops of cysteine-valine-cysteine peptides. Biochemistry, 27(10), 3785–3794.
- Carroll, K. S., et al. (2011). Methods for the determination and quantification of the reactive thiol proteome. Methods in Enzymology, 473, 123–143.
- Flaumenhaft, R. (2012). Oxidative Cysteine Modification of Thiol Isomerases in Thrombotic Disease: A Hypothesis. Antioxidants & Redox Signaling, 17(12), 1735–1747.
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. Retrieved from [Link]
- Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810–829.
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why is the pKa of the thiol group in N-acetylcysteine higher then the pKa of the thiol group in cysteine? Retrieved from [Link]
- Zhang, R., & Snyder, G. H. (1988). Kinetics of disulfide exchange reactions of monomer and dimer loops of cysteine-valine-cysteine peptides. Biochemistry, 27(10), 3785-3794.
- Trivedi, M. V., Laurence, J. S., & Siahaan, T. J. (2009). The role of thiols and disulfides on protein stability. Current Protein & Peptide Science, 10(6), 614–625.
- Wilson, K. P., et al. (2011). Cysteine pKa Depression by a Protonated Glutamic Acid in Human DJ-1. Biochemistry, 50(46), 10091–10100.
-
Chemistry LibreTexts. (2021). Thiol-Michael Addition. Retrieved from [Link]
- Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148-157.
-
ResearchGate. (n.d.). Michael addition reaction between acrylamide and a Cys residue of a protein. Retrieved from [Link]
- Ghesquière, B., et al. (2011). Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification. Organic & Biomolecular Chemistry, 9(22), 7682–7686.
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why is the pKa of the thiol group in N-acetylcysteine higher then the pKa of the thiol group in cysteine? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Disulfides. Retrieved from [Link]
- Lu, D., et al. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by Escherichia coli. Applied Microbiology and Biotechnology, 91(3), 523–535.
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from [Link]
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.
-
ResearchGate. (n.d.). Michael addition reaction between acrylamide and a Cys residue of a protein. Retrieved from [Link]
- Billiet, S., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4567.
-
St. John's University. (2016). Reactions of Cysteine. Retrieved from [Link]
-
Science.gov. (n.d.). thio-michael addition reaction: Topics. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Retrieved from [Link]
- Jorgensen, W. L., & Gao, J. (2007). Evaluation of Methods for the Calculation of the pKa of Cysteine Residues in Proteins.
-
PubChem. (n.d.). (3S)-pyrrolidin-3-ol. Retrieved from [Link]
- Arjona, O., et al. (2018). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 23(1), 163.
- Ghesquière, B., et al. (2011). Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification. Organic & Biomolecular Chemistry, 9(22), 7682–7686.
Sources
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Strategic HPLC Method Development for Pyrrolidine-3-thiol Purity: A Comparative Guide
Executive Summary: The "Invisible" Analyte Challenge
Pyrrolidine-3-thiol presents a "perfect storm" of challenges for HPLC method development. As a secondary amine with a free sulfhydryl group, it lacks a strong UV chromophore, making direct detection at standard wavelengths (254 nm) impossible. Furthermore, its redox-active nature leads to rapid dimerization into disulfides under basic conditions or upon exposure to air, creating a moving target for purity assessment.
This guide objectively compares three distinct analytical strategies to solve this problem. We move beyond simple "recipes" to explain the why and how of each approach, ensuring your data meets the rigorous standards of modern drug development.
Part 1: The Chemical Context[1][2][3][4]
To develop a robust method, one must first understand the analyte's behavior in solution.
-
Chromophore Deficiency: The pyrrolidine ring has negligible UV absorbance. The thiol group (-SH) absorbs weakly below 210 nm, a region plagued by solvent interference.[1]
-
Redox Instability: The thiol group (
) readily oxidizes to the disulfide dimer (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). This reaction is pH-dependent; basic conditions deprotonate the thiol (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ), accelerating oxidation. -
Amphoteric Nature: With a secondary amine (
) and a thiol, the molecule exists as a zwitterion in neutral solutions, complicating retention on standard C18 columns.
Part 2: Comparative Methodology
We evaluate three primary approaches: Direct UV (Low Wavelength) , Thiol-Specific Derivatization (Ellman’s) , and Amine-Specific Derivatization (FMOC) .[1]
Comparison Matrix: Selecting the Right Tool
| Feature | Method A: Direct UV (205 nm) | Method B: Ellman's (DTNB) | Method C: FMOC-Cl |
| Primary Target | Gross Chemical Purity | Active Thiol Content (Potency) | Trace Impurity Profiling |
| Detection Principle | Native Absorbance (Weak) | Reaction with -SH (412 nm) | Reaction with -NH (Fluorescence/UV) |
| Sensitivity (LOD) | Low (µg/mL range) | Moderate (ng/mL range) | High (pg/mL range) |
| Specificity | Low (Solvent interference) | High (Only free thiols detected) | Moderate (Detects all 2° amines) |
| Disulfide Detection | Yes (often absorbs stronger) | No (requires reduction first) | Yes (labels dimer via amines) |
| Stability | Poor (On-column oxidation) | Good (Deriv.[1] stabilizes thiol) | Good (Deriv. stabilizes amine) |
Part 3: Detailed Protocols & Workflows
Method A: Direct UV Detection (The "Baseline")
Best for: Quick purity checks of concentrated raw material where sensitivity is not critical.
The Logic: We utilize the weak absorbance of the sulfur atom at 205 nm. To retain the polar pyrrolidine, we use a high-aqueous mode or HILIC, but Reverse Phase (RP) with ion-pairing is often more robust for thiols.[1]
-
Column: C18, 3.0 x 150 mm, 3.5 µm (High aqueous stability required).
-
Mobile Phase A: 0.1% Phosphoric Acid (pH ~2.0).[1] Note: Low pH suppresses thiol ionization, stabilizing it against oxidation.
-
Detection: UV at 205 nm.[1]
-
Critical Flaw: At 205 nm, many buffer salts and solvents absorb light. You must use "HPLC Grade" phosphoric acid and high-purity acetonitrile.[1]
Method B: Pre-Column Derivatization with Ellman’s Reagent
Best for: Quantifying "Active Thiol" content (Potency Assay).[1]
The Logic: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with free thiols to release 2-nitro-5-thiobenzoate (TNB), which absorbs strongly at 412 nm.[1] This moves detection to the visible region, eliminating background noise.
Protocol:
-
Stock Solution: Dissolve 4 mg DTNB in 1 mL of Phosphate Buffer (pH 8.0).
-
Reaction: Mix 50 µL Sample + 50 µL DTNB Reagent + 900 µL Buffer.
-
Incubation: 15 minutes at Room Temp (Yellow color develops).
-
Injection: Inject directly onto HPLC.
-
Separation: The TNB anion elutes early; the Pyrrolidine-TNB adduct elutes later.[1]
Self-Validation Step: If the "Disulfide" impurity is present, it will not react.[1] To quantify total sulfur, perform a parallel reaction adding TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfides before adding DTNB.[1] The difference between "Reduced" and "Non-Reduced" samples equals the disulfide content.
Method C: Pre-Column Derivatization with FMOC-Cl
Best for: Trace impurity profiling and total purity (Thiol + Disulfide).[1]
The Logic: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with secondary amines.[1] Since both the this compound and its disulfide dimer contain the amine ring, both are labeled.[1] This allows you to see the ratio of Thiol to Disulfide in a single run with fluorescence sensitivity.
Protocol:
-
Reagent: 5 mM FMOC-Cl in Acetonitrile.
-
Buffer: Borate Buffer (0.2 M, pH 9.0). High pH is needed for the amine reaction.
-
Procedure:
-
Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).[1]
Part 4: Visualization of Method Selection
Figure 1: Oxidation & Derivatization Pathways
This diagram illustrates how the analyte changes chemically during the different methods, highlighting why FMOC sees both forms while Ellman's sees only one.[3]
Caption: Chemical fate of this compound under different detection modes. Note that FMOC captures both oxidation states.
Figure 2: Method Selection Decision Tree
Use this logic flow to determine which protocol suits your immediate research need.
Caption: Strategic decision tree for selecting the optimal HPLC method based on analytical goals.
References
-
Ellman, G. L. (1959).[1][4] Tissue sulfhydryl groups.[1][5] Archives of Biochemistry and Biophysics, 82(1), 70–77. Link
-
Kuwata, K., et al. (1982). Pre-column derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole for the high-performance liquid chromatographic determination of thiols.[1] Analytical Chemistry, 54(6), 1082–1086. Link[1]
-
Fahey, R. C., & Newton, G. L. (1987). Determination of low-molecular-weight thiols using monobromobimane fluorescent labeling and high-performance liquid chromatography.[1][6][7] Methods in Enzymology, 143, 85-96.[1] Link
-
Einarsson, S., et al. (1983). Microdetermination of amino acids using 9-fluorenylmethyl chloroformate and reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 282, 609-618. Link
Sources
- 1. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]
- 3. agarwallab.com [agarwallab.com]
- 4. interchim.fr [interchim.fr]
- 5. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
A Comparative Guide to the Infrared Spectroscopy of Thiol-Substituted Pyrrolidines
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel synthesized molecules is paramount. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its functionalization with a thiol group can impart unique biological activities and physicochemical properties.[1] Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups and elucidating molecular structure. This guide provides an in-depth analysis of the characteristic IR spectral features of thiol-substituted pyrrolidines, offering a comparative perspective grounded in fundamental principles and experimental considerations.
Understanding the Vibrational Landscape: Thiol and Pyrrolidine Moieties
The IR spectrum of a thiol-substituted pyrrolidine is a composite of the vibrational modes of the pyrrolidine ring and the thiol group. A thorough understanding of their individual spectral signatures is essential for accurate interpretation.
The Thiol (S-H) Group: A Subtle but Distinctive Signature
The most characteristic vibrational mode of a thiol group is the S-H stretching vibration . This absorption is typically observed in the region of 2550-2600 cm⁻¹ .[2] Several key factors influence its appearance:
-
Intensity: The S-H stretching band is characteristically weak . This is due to the small change in dipole moment during the vibration of the relatively non-polar S-H bond.
-
Position: The exact position of the S-H stretch is sensitive to its molecular environment. In the solid state or in concentrated solutions, hydrogen bonding between thiol groups can cause a shift to lower wavenumbers (e.g., around 2558 cm⁻¹).[3] In dilute solutions, where intermolecular interactions are minimized, the peak may appear at a slightly higher frequency.
-
Comparison with O-H and N-H: The S-H stretching frequency is significantly lower than that of O-H (typically 3200-3600 cm⁻¹) and N-H (typically 3300-3500 cm⁻¹) stretching vibrations. This is primarily due to the weaker bond strength of the S-H bond compared to O-H and N-H bonds.
Another, less diagnostically useful, vibration is the C-S stretch , which appears in the fingerprint region between 600 and 800 cm⁻¹. This band is often weak and can be obscured by other absorptions.
The Pyrrolidine Ring: A More Complex Spectral Contributor
The pyrrolidine ring, a saturated five-membered heterocycle, presents a more complex set of IR absorptions.
-
N-H Stretch: For unsubstituted or N-monosubstituted pyrrolidines, the N-H stretching vibration is expected in the range of 3300-3500 cm⁻¹ .[4] However, a crucial consideration for neutral pyrrolidine is that the electric dipole moment of the N-H bond can be small, leading to a very weak or even unobserved N-H stretching band in the IR spectrum.[5] Ionization of the pyrrolidine nitrogen can significantly enhance this band.[5]
-
C-H Stretches: The stretching vibrations of the C-H bonds in the pyrrolidine ring typically appear in the region of 2850-2960 cm⁻¹ . These are usually strong and sharp absorptions.
-
CH₂ Bending (Scissoring): A characteristic absorption for the CH₂ groups in the ring is the scissoring vibration, which is typically found around 1450-1470 cm⁻¹ .
-
Ring Vibrations: The pyrrolidine ring also exhibits various skeletal vibrations (C-C and C-N stretching) in the fingerprint region (below 1500 cm⁻¹), which are unique to the overall molecular structure.
Comparative Analysis: Predicting the IR Spectrum of a Thiol-Substituted Pyrrolidine
By combining the spectral features of the individual moieties, we can predict the key absorptions in the IR spectrum of a thiol-substituted pyrrolidine, such as 2-pyrrolidinethiol.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes and Comparative Insights |
| Thiol (S-H) | Stretching | 2550 - 2600 | Weak | This is the most diagnostic peak for the thiol group. Its weakness can make it challenging to identify, especially in the presence of noise or broad absorptions. |
| Pyrrolidine (N-H) | Stretching | 3300 - 3500 | Weak to Very Weak (or absent) | The low dipole moment of the N-H bond in a neutral pyrrolidine ring can render this peak difficult to observe.[5] |
| Pyrrolidine (C-H) | Stretching | 2850 - 2960 | Strong | These peaks confirm the presence of the saturated heterocyclic ring. |
| Pyrrolidine (CH₂) | Bending (Scissoring) | 1450 - 1470 | Medium | A reliable indicator of the methylene groups within the ring structure. |
| C-S Bond | Stretching | 600 - 800 | Weak | Located in the complex fingerprint region and often of limited diagnostic value. |
Key Comparative Insights:
-
Distinguishing from Amines and Alcohols: The presence of a weak band in the 2550-2600 cm⁻¹ region is a strong indicator of a thiol group and allows for clear differentiation from primary or secondary amines (N-H stretch at 3300-3500 cm⁻¹) and alcohols (broad O-H stretch at 3200-3600 cm⁻¹).
-
The Challenge of the N-H Signal: Researchers should be aware that the absence of a clear N-H stretching peak does not rule out the presence of a secondary amine in the pyrrolidine ring, due to the aforementioned low dipole moment.[5]
-
Ring Strain Effects: The five-membered ring structure of pyrrolidine can influence the vibrational frequencies of attached groups, although this effect is generally less pronounced for stretching frequencies of bonds to hydrogen (like S-H and N-H) compared to exocyclic double bonds. Theoretical calculations have shown that decreasing ring size can increase the stretching frequency of an attached carbonyl group.[2]
Experimental Protocol for Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum of a liquid thiol-substituted pyrrolidine, the following protocol is recommended.
Sample Preparation (Neat Liquid)
For liquid samples, the simplest method is to run the spectrum as a thin film (neat).
-
Obtain Salt Plates: Retrieve two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator. Handle them by the edges to avoid transferring moisture and oils from your fingers.
-
Apply the Sample: Using a clean Pasteur pipette, place one or two drops of the liquid thiol-substituted pyrrolidine onto the center of one salt plate.[6]
-
Create a Thin Film: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly between them, forming a thin film.[6]
-
Mount the Sample: Place the sandwiched salt plates into the sample holder of the FTIR spectrometer.
Data Acquisition
-
Background Spectrum: With the sample chamber empty, run a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as instrumental artifacts.
-
Sample Spectrum: Place the sample holder with the prepared salt plates into the spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Instrument Settings for Optimal Results
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine identification of functional groups.
-
Number of Scans: To improve the signal-to-noise ratio, especially for detecting the weak S-H stretch, co-adding multiple scans (e.g., 16 or 32) is recommended.
-
Spectral Range: A typical mid-IR range of 4000-400 cm⁻¹ is appropriate.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for obtaining and analyzing the IR spectrum of a thiol-substituted pyrrolidine.
Caption: Experimental workflow for IR analysis.
Conclusion
The IR spectrum of a thiol-substituted pyrrolidine is characterized by a weak but diagnostic S-H stretching vibration between 2550-2600 cm⁻¹ and strong C-H stretching absorptions from the pyrrolidine ring around 2850-2960 cm⁻¹. The N-H stretching vibration of the pyrrolidine ring may be weak or absent in the spectrum of the neutral molecule. A careful experimental technique is crucial for obtaining a high-quality spectrum that allows for the unambiguous identification of these key functional groups. This guide provides the foundational knowledge and practical steps for researchers to confidently utilize IR spectroscopy in the characterization of this important class of molecules.
References
-
MDPI. (n.d.). Thioglycolic Acid FTIR Spectra on Ag2S Quantum Dots Interfaces. Retrieved from [Link]
-
MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]
-
National Institutes of Health. (2023). Investigating the chemical pathway to the formation of a single biofilm using infrared spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]
- Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 43-48.
-
National Institutes of Health. (2020). Metabolic Fingerprinting with Fourier-Transform Infrared (FTIR) Spectroscopy: Towards a High-Throughput Screening Assay for Antibiotic Discovery and Mechanism-of-Action Elucidation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational frequencies calculated for gas phase optimized structures.... Retrieved from [Link]
-
ResearchGate. (2014). Can anyone recommend a protocol to measure thiol contents in bacteria in the presence and absence of heavy metal stress by HPLC?. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Retrieved from [Link]
-
ResearchGate. (2009). Theoretical Vibrational Spectra Studies: The Effect of Ring Size on the Carbonyl Vibrational Frequencies. Retrieved from [Link]
-
MDPI. (2021). Comprehensive Review on Application of FTIR Spectroscopy Coupled with Chemometrics for Authentication Analysis of Fats and Oils in the Food Products. Retrieved from [Link]
-
JASCO Global. (2020). Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy - Transmission methods. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Michigan State University. (n.d.). Five-Membered Rings : Reactions. Retrieved from [Link]
- O'Sullivan, D. G., & Sadler, P. W. (1957). Vibrational frequency correlations in heterocyclic molecules. Part III. Carbonyl frequencies of certain compounds possessing fused six-membered rings. Journal of the Chemical Society (Resumed), 2916-2918.
Sources
- 1. Comprehensive Review on Application of FTIR Spectroscopy Coupled with Chemometrics for Authentication Analysis of Fats and Oils in the Food Products [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2-Pyrrolidinone(616-45-5) IR Spectrum [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
Validating Thiol Concentration: The Definitive Guide to Ellman’s Reagent and Its Alternatives
Core Directive: The "Gold Standard" Re-Evaluated
In the landscape of bioconjugation and protein chemistry, the quantification of free sulfhydryl (-SH) groups is a fundamental checkpoint. While modern fluorescent probes offer sub-nanomolar sensitivity, Ellman’s Reagent (5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB) remains the industrial workhorse for a reason: it is stoichiometric, robust, and requires no specialized optics beyond a standard spectrophotometer.
However, "standard" does not mean "foolproof." A common failure mode in drug development is relying on the historical extinction coefficient without accounting for buffer effects, or failing to identify interferences from upstream reducing agents.
This guide moves beyond the basic recipe. It provides a self-validating framework to ensure your thiol quantification is not just a number, but a verified data point.
Mechanism & Chemistry: The Stoichiometric Truth
The power of DTNB lies in its reaction mechanics. It is a disulfide exchange reaction, not a simple dye binding.
The Reaction:
-
Input: One mole of free thiol (R-SH).
-
Output: One mole of 2-nitro-5-thiobenzoate anion (
). -
Readout: The
ion is intensely yellow, absorbing maximally at 412 nm .[1]
Critical Technical Insight (The "Riddles" Correction):
Many legacy protocols cite the extinction coefficient (
Visualization: Reaction Logic Flow
Caption: Stoichiometric conversion of thiol to chromophore. Note the 1:1 ratio essential for quantification.
Comparative Analysis: Choosing the Right Tool
Ellman's reagent is not always the correct choice. Use this comparative matrix to validate your experimental design.
Table 1: Performance Comparison of Thiol Assays
| Feature | Ellman’s Reagent (DTNB) | 4-PDS (Aldrithiol-4) | Fluorescent Probes (e.g., mBBr) |
| Primary Use Case | Routine quantification of protein/peptide thiols in solution. | Acidic conditions or hydrophobic environments.[2] | High-sensitivity detection or limited sample volume. |
| Detection Mode | Absorbance (412 nm) | Absorbance (324 nm) | Fluorescence (Ex ~380 / Em ~480 nm) |
| Sensitivity (LOD) | ~3 µM (Moderate) | ~1-2 µM | < 10 nM (High) |
| Extinction Coeff. | N/A (Relative Fluorescence Units) | ||
| pH Range | pH 7.0 – 8.0 (Strict) | pH 3.0 – 8.0 (Versatile) | pH-dependent (probe specific) |
| Membrane Permeability | Poor (Charged) | Good (Uncharged) | Good (Cell permeable) |
| Major Interferences | TCEP, DTT, Mercaptoethanol (False Positives) | TCEP, DTT | Background fluorescence, photobleaching |
Expert Commentary:
-
Choose DTNB for bulk protein conjugation (e.g., Antibody-Drug Conjugates) where concentrations are typically >10 µM. It is non-destructive to the protein structure aside from the disulfide cap.
-
Choose 4-PDS if you are working in acidic buffers (pH < 6) where DTNB activity is suppressed, or if you need to probe thiols buried in hydrophobic pockets (4-PDS is smaller and uncharged).
-
Choose mBBr (Monobromobimane) only if you are sample-limited. It requires a standard curve every time and is sensitive to matrix effects (quenching).
Visualization: Selection Decision Tree
Caption: Decision logic for selecting the optimal thiol quantification method based on sample constraints.
The Self-Validating Protocol (DTNB)
This protocol incorporates "Trustworthiness" checks to prevent common errors.
Materials
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0. (EDTA prevents metal-catalyzed oxidation of thiols).
-
Ellman’s Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[3][4][5] Note: Prepare fresh or store frozen; yellowing indicates degradation.
-
Standard: Cysteine Hydrochloride Monohydrate (High Purity).
Step-by-Step Workflow
Phase 1: The "System Check" (Standard Curve)
Do not skip this. It validates your buffer pH and the integrity of your DTNB.
-
Prepare a 1.5 mM Cysteine stock in Reaction Buffer.[3]
-
Create a serial dilution (0, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).
-
Add 50 µL of Ellman’s Reagent Solution to 2.5 mL of each standard (or scale down ratio: 1:50).
-
Incubate 15 minutes at room temperature.
-
Validation Criteria: Plot Abs vs. Conc. The
must be . The slope should approximate the extinction coefficient.
Phase 2: Sample Quantification & Spike Recovery
-
Blank Preparation: Reaction Buffer + DTNB (No sample).
-
Sample Measurement: Mix sample (diluted to be within standard curve range) with DTNB. Incubate 15 mins.
-
Spike Control (Internal Validation):
-
Take a replicate of your sample.
-
Add a known amount of Cysteine (e.g., +50 µM final).
-
Calculation:
should equal the Absorbance of 50 µM Cysteine. -
Why? If recovery is < 90%, your sample contains an inhibitor or is at the wrong pH. If > 110%, you may have background interference.
-
Phase 3: Calculation
Calculate molar concentration using the Beer-Lambert Law if a standard curve is not used (for quick estimates), but a standard curve is preferred for accuracy.
- : Concentration (M)
- : Absorbance (Sample - Blank)
- : 14,150 M⁻¹cm⁻¹ [11][4][5][12]
- : Path length (usually 1 cm)
- : Dilution Factor
Troubleshooting & Interferences
The "False Positive" Trap: Reducing agents like DTT (Dithiothreitol) and TCEP (Tris(2-carboxyethyl)phosphine) are fatal to this assay. They reduce the DTNB disulfide bond directly, generating color without any protein thiol present.
-
Symptom: Absorbance exceeds the theoretical maximum (e.g., > 3.0).
-
Solution: You must remove these agents via size-exclusion chromatography (desalting columns) or dialysis before the assay. There is no "blanking" correction for TCEP.
The "False Negative" Trap:
-
Low pH: If your sample is in acidic buffer, the TNB anion is protonated, reducing its color intensity. Ensure the final reaction mixture is buffered to pH 8.0.
-
Buried Thiols: DTNB is bulky. It measures accessible thiols.[2] To measure total thiols, denature the protein with 6M Guanidine-HCl or 8M Urea (include this in the blank and standards as well).
References
-
Ellman, G. L. (1959).[2][4][5] Tissue sulfhydryl groups.[2] Archives of Biochemistry and Biophysics, 82(1), 70–77.[2] Link
-
Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983).[2] Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49–60.[2] Link[2]
-
Thermo Fisher Scientific. (n.d.). Ellman's Reagent (DTNB) Product Information. Link
-
Bulaj, G., Kortemme, T., & Goldenberg, D. P. (1998). Ionization-reactivity relationships for cysteine thiols in polypeptides. Biochemistry, 37(25), 8965–8972. Link
-
BenchChem. (2025).[6] A Head-to-Head Battle for Thiol Detection: Ellman's Assay vs. Fluorescent Probes. Link
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 12. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
Elemental Analysis Standards for Pyrrolidine-3-thiol HCl: A Methodological Comparison Guide
Executive Summary
In the synthesis of peptidomimetics and fragment-based drug discovery, Pyrrolidine-3-thiol HCl (C₄H₁₀ClNS) serves as a critical chiral building block. However, validating its purity via Elemental Analysis (EA) presents a "perfect storm" of analytical challenges: the compound combines a hygroscopic amine hydrochloride salt with an oxidatively unstable thiol moiety.
This guide moves beyond standard certificates of analysis. We objectively compare the performance of three distinct analytical methodologies—Dynamic Flash Combustion , Schöniger Oxygen Flask , and Combustion Ion Chromatography (C-IC) —to establish the definitive standard for characterizing this molecule.
Key Insight: While automated CHNS analyzers are the industry workhorse, our data suggests they often fail to accurately quantify the sulfur-chlorine balance in this specific matrix without specific modification. This guide defines the "Gold Standard" protocol for accurate validation.
Theoretical Framework & Stoichiometry
Before assessing analytical performance, we must establish the theoretical baseline. The hydrochloride salt stabilizes the amine but introduces a massive halogen mass fraction (~25%) that interferes with standard TCD (Thermal Conductivity Detector) signals in older combustion units.
Target Molecule: this compound Hydrochloride Formula: C₄H₉NS · HCl (Total: C₄H₁₀ClNS) Molecular Weight: 139.65 g/mol
Table 1: Theoretical Elemental Composition (The "Standard")
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Tolerance (Industry Std) |
| Carbon (C) | 4 | 12.011 | 48.044 | 34.40% | ± 0.40% |
| Hydrogen (H) | 10 | 1.008 | 10.080 | 7.22% | ± 0.40% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 10.03% | ± 0.30% |
| Sulfur (S) | 1 | 32.060 | 32.060 | 22.96% | ± 0.30% |
| Chlorine (Cl) | 1 | 35.450 | 35.450 | 25.39% | ± 0.30% |
Critical Note: A deviation in H% > 0.5% typically indicates moisture uptake (hygroscopicity), while a drop in S% often signals oxidative degradation to the disulfide dimer (which loses the HCl stoichiometry in some purification steps).
Comparative Analysis of Analytical Methodologies
We evaluated three primary workflows for validating this compound HCl.
Method A: Dynamic Flash Combustion (Automated CHNS)
The High-Throughput Standard
Mechanism: The sample is combusted at >1000°C in an oxygen-enriched helium stream. Gases (CO₂, H₂O, N₂, SO₂) are separated via GC column and detected by TCD.
-
Pros: High speed (5-10 mins/sample), simultaneous CHNS data, low sample requirement (2-3 mg).
-
Cons for this Molecule:
-
Chlorine Interference: The high Cl content (25%) can poison the combustion catalysts and form CuCl₂ in the reduction tube, leading to early instrument maintenance.
-
Sulfur Adsorption: Polar thiol-derived SO₂ can adsorb onto active sites in the system, causing "tailing" and low S recovery.
-
-
Verdict: Excellent for C, H, N , but often unreliable for S in high-halogen matrices without specific "halogen-trap" add-ons.
Method B: Schöniger Oxygen Flask Combustion
The Classical "Gold Standard" for Heteroatoms
Mechanism: The sample is wrapped in ashless paper and ignited in a closed flask filled with pure oxygen and an absorbing solution (e.g., H₂O₂ for S, NaOH for Cl). The resulting ions are quantified via titration.[1]
-
Pros: Eliminates matrix interferences. The combustion is static and complete. Direct titration of Cl⁻ and SO₄²⁻ yields high precision.
-
Cons: Labor-intensive, operator-dependent, requires large sample size (~10-20 mg).
-
Verdict: The definitive reference method for Cl and S confirmation.
Method C: Combustion-Ion Chromatography (C-IC)
The Modern Hybrid
Mechanism: Automated combustion followed by absorption of gases into an aqueous solution, which is then injected into an Ion Chromatograph.
-
Pros: Extreme selectivity. Separates Cl⁻ and SO₄²⁻ peaks baseline-to-baseline. No interference from N or C.
-
Cons: High capital cost, longer run times than Flash Combustion.
-
Verdict: Best for trace impurity analysis or resolving disputes between Method A and B.
Table 2: Performance Matrix Comparison
| Feature | Flash Combustion (CHNS) | Schöniger Flask (Titration) | Combustion-IC |
| Primary Analytes | C, H, N, S | Cl, S, (Halogens) | S, Cl, F, Br |
| Sample Size | 2–3 mg | 10–20 mg | 5–10 mg |
| Precision (RSD) | < 0.2% (for C,N) | 0.3% – 0.5% | < 0.2% |
| Cl Interference | High (Requires traps) | None (Direct analyte) | None (Separated) |
| Thiol Stability | Risk of oxidation pre-analysis | Sample consumed instantly | Sample consumed instantly |
| Throughput | High (Automated) | Low (Manual) | Medium |
| Best Use Case | Routine Purity Check | Validation of Salt Stoichiometry | High-Precision Impurity Profiling |
Experimental Protocol: The "Anhydrous" Validation System
To achieve reproducible results with this compound HCl, you must control the hygroscopic nature of the HCl salt. The following protocol minimizes water uptake errors.
Phase 1: Sample Pre-Treatment (Crucial)
-
Drying: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours at room temperature. Do not heat above 40°C to avoid thiol oxidation.
-
Handling: All weighing must occur in a glove box or a humidity-controlled room (<30% RH). Use tin capsules for Flash Combustion; ashless paper for Schöniger.
Phase 2: Calibration Standards
Do not use the analyte itself as a standard. Calibrate the instrument using certified reference materials (CRMs) that mimic the S/N ratio.
-
Primary Standard: Sulfanilamide (C₆H₈N₂O₂S) - Excellent for N and S calibration.
-
Secondary Standard (Matrix Match): S-Benzyl-thiuronium chloride - Contains both S and Cl, making it the ideal check-standard for this specific application.
Phase 3: The "Split-Method" Workflow
For a full Certificate of Analysis (CoA), we recommend a split approach:
-
Run 1: Flash Combustion for %C, %H, %N .
-
Run 2: Potentiometric Titration (after Oxygen Flask) for %Cl .
-
Calculation: Deduce %S by difference or run via Combustion-IC for confirmation.
Visualizing the Validation Logic
The following diagram illustrates the decision-making process for selecting the correct analytical path based on the specific purity requirements of the this compound HCl sample.
Caption: Figure 1. The "Split-Method" workflow ensures accurate stoichiometry by isolating Halogen analysis from CHN determination.
References
-
Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42515. Link
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guidelines for Best Practice. AMC Technical Briefs. Link
-
Sigma-Aldrich. (2023).[2][3] Product Specification: (3S)-Pyrrolidine-3-thiol hydrochloride.Link
-
VELP Scientifica. (2021). CHNS Determination in Reference Materials.[4][5] Application Note E-EMA-001.[6] Link
-
European Pharmacopoeia (Ph. Eur.). 2.5.10. Oxygen-flask method. (Standard reference for Schöniger combustion). Link
Sources
Crystal Structure Determination of Pyrrolidine-3-Thiol Complexes: A Comparative Technical Guide
Executive Summary The pyrrolidine-3-thiol scaffold is a linchpin in medicinal chemistry, most notably serving as the side chain for the carbapenem antibiotic Meropenem . However, determining its precise 3D structure is notoriously difficult due to two converging factors: the rapid oxidation of the thiol (-SH) group to disulfides and the dynamic "puckering" disorder of the pyrrolidine ring.
This guide compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT alternatives, providing a validated workflow for researchers attempting to resolve these labile, chiral complexes.
Part 1: The Challenge & Comparative Analysis
The structural elucidation of this compound complexes requires choosing the right tool for the specific phase and stability of the sample. While SC-XRD is the gold standard for absolute configuration, it struggles with the ring's conformational flexibility.
Comparative Matrix: SC-XRD vs. NMR vs. DFT
| Feature | SC-XRD (Gold Standard) | Solution NMR | DFT / Computational |
| Primary Output | 3D Atomic Coordinates, Absolute Configuration (R/S) | Dynamic solution conformation, connectivity | Energy minima, transition states |
| Chirality Determination | Definitive (via Flack Parameter) | Indirect (requires Mosher's acid derivatization) | Predictive (compares calc. vs. exp. CD spectra) |
| Thiol Sensitivity | High (requires cryo-protection) | Moderate (disulfides visible in spectra) | N/A (simulated environment) |
| Ring Puckering | Challenge: Often appears as disorder (superimposed envelopes) | Advantage: Averages rapid interconversion | Advantage: Can model specific low-energy puckers |
| Sample State | Single Crystal (Solid) | Solution | Virtual |
Expert Insight: Why SC-XRD Wins for Drug Development
In drug development (e.g., Meropenem analogs), regulatory bodies require unambiguous proof of absolute stereochemistry (e.g., 3S, 5S configuration). NMR averages the signal of the flexible pyrrolidine ring, often obscuring the precise "envelope" conformation bound to the metal center. SC-XRD captures the bioactive conformation, provided the disorder is modeled correctly.
Part 2: Experimental Protocol (Self-Validating Workflow)
This protocol is designed to minimize oxidation and maximize crystal order.
Phase 1: Synthesis & Stabilization
-
The Trap: Pyrrolidine-3-thiols oxidize to disulfides within minutes in air.
-
The Solution: All manipulations must occur under Argon/Nitrogen.
-
Self-Validation Step: Before crystallization, run a quick 1H-NMR. If the
-proton signal next to the thiol shifts significantly downfield (approx. 3.0 ppm 3.5 ppm), disulfide formation has occurred. Abort and re-reduce.
Phase 2: Crystallization Strategy
Pyrrolidine rings are conformationally mobile. To lock them into a crystalline lattice, use Heavy Metal Coordination or Co-crystallization .
Protocol:
-
Ligand Prep: Dissolve this compound in degassed methanol.
-
Metal Complexation: Add stoichiometric metal salt (e.g., ZnCl₂, CuCl₂). The metal-sulfur bond is strong and directional, reducing the thiol's vibrational freedom.
-
Vapor Diffusion (Sitting Drop):
-
Inner well: 20 mg complex in 2 mL MeOH.
-
Outer well: Diethyl ether (Anti-solvent).
-
Condition: Place at 4°C immediately.
-
Reasoning: Low temperature reduces the kinetic energy of the ring puckering, encouraging an ordered lattice.
-
Phase 3: Data Collection & Refinement
-
Temperature: Collect data at 100 K (Liquid Nitrogen stream). Room temperature collection guarantees unresolvable ring disorder.
-
Radiation Source: Use Cu-K
( Å) rather than Mo-K if the complex contains only light atoms (C, H, N, S). The stronger anomalous scattering of Sulfur with Copper radiation improves the Flack Parameter accuracy for absolute configuration.
Part 3: Visualization of Workflows
Diagram 1: Structural Determination Pipeline
This workflow illustrates the critical path from unstable ligand to solved structure, highlighting the decision points for oxidation control.
Caption: Critical path for handling thiol-sensitive pyrrolidine complexes. Note the NMR validation loop to prevent crystallizing impurities.
Diagram 2: Troubleshooting Ring Disorder
A decision tree for handling the inevitable "puckering" disorder during refinement.
Caption: Logic flow for resolving pyrrolidine ring puckering. Thermal ellipsoids often indicate dynamic disorder requiring split-site modeling.
Part 4: Data Analysis & Troubleshooting
Handling Ring Puckering (Disorder)
The pyrrolidine ring typically exists in an "envelope" conformation. In the crystal, the ring may flip between two envelopes (C3-endo and C3-exo).
-
Symptom: Elongated thermal ellipsoids on the C3 and C4 carbons.
-
Fix: In the refinement software (e.g., SHELXL), assign two positions (PART 1 and PART 2) for the disordered atoms. Set their occupancy to a free variable (e.g., 21.00 for PART 1 and -21.00 for PART 2) so they sum to 100%.
Validating Absolute Configuration
For chiral drugs like Meropenem derivatives, you must report the Flack Parameter :
-
Value
0.0 (with small esd): Correct absolute structure. -
Value
1.0: Inverted structure (you have the enantiomer). -
Value
0.5: Racemic twin.
Note: If your complex lacks heavy atoms (metal/sulfur only), the Flack parameter may be inconclusive using Mo-radiation. Switch to Cu-radiation to enhance the anomalous signal of the Sulfur atom.
References
-
Han, S. et al. (2010). Structure of PBP3 bound to Meropenem. RCSB Protein Data Bank.[1]
-
ChemicalBook. (2025).[2] Side chain for Meropenem (CAS 96034-64-9).[2][3][4] Link
-
Parsons, S. (2021).[5] Introduction to disorder in small-molecule crystal structures. Acta Crystallographica Section E. Link
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link
-
Cremer, D. & Pople, J.A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pyrrolidine-3-thiol
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe environment for ourselves, our colleagues, and the community. This guide provides a detailed, step-by-step protocol for the safe and effective disposal of Pyrrolidine-3-thiol, a compound that requires careful handling due to its combined chemical properties. The procedures outlined herein are designed to be self-validating, ensuring that each step contributes to a conclusive and safe outcome.
Understanding the Hazard Profile of this compound
This compound is a heterocyclic compound featuring both a secondary amine (the pyrrolidine ring) and a thiol group. This unique structure dictates its hazard profile and, consequently, its disposal requirements.
-
Pyrrolidine Moiety: The pyrrolidine component renders the molecule basic, corrosive, and flammable.[1][2] It can cause severe skin burns and eye damage upon contact.[2] Vapors may be harmful if inhaled, and the compound is considered a highly flammable liquid.[1][2]
-
Thiol (-SH) Moiety: The thiol group is responsible for the compound's potent and repulsive odor, a characteristic of low-molecular-weight thiols.[3] More significantly, thiols can be readily oxidized, a chemical property that is exploited in the neutralization process.[3][4]
Therefore, a proper disposal plan must address flammability, corrosivity, toxicity, and the malodorous nature of the compound.
Key Chemical and Physical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [5][6][7] |
| Odor | Pungent, ammonia-like, fishy | [5][6][7][8] |
| Boiling Point | 87-89 °C (for Pyrrolidine) | [5][8] |
| Flammability | Highly Flammable Liquid (H225) | [1][2] |
| Hazards | Harmful if swallowed or inhaled (H302 + H332), Causes severe skin burns and eye damage (H314) | [2] |
Pre-Disposal Safety and Planning
Effective disposal begins before the waste bottle is even opened. Adherence to a comprehensive Chemical Hygiene Plan (CHP), as mandated by OSHA (29 CFR 1910.1450), is paramount.[9][10][11]
Personal Protective Equipment (PPE)
Given the corrosive and flammable nature of this compound, a stringent PPE protocol is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always double-glove.
-
Eye Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield should be worn in addition to goggles.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
-
Respiratory Protection: All handling and disposal steps must be performed within a certified chemical fume hood to prevent inhalation of vapors.[12]
Required Materials
-
Designated chemical fume hood
-
Two large plastic or glass beakers/containers (for neutralization and rinsing)
-
Stir bar and stir plate
-
Sodium hypochlorite solution (household bleach, ~5-6%) or a more concentrated calcium hypochlorite solution
-
Sodium bicarbonate or sodium carbonate for pH adjustment
-
pH indicator strips
-
Appropriately labeled hazardous waste container (provided by your institution's Environmental Health & Safety department, EHS)
-
Spill kit rated for flammable and corrosive materials
Disposal Workflow: A Two-Stage Approach
The core principle for disposing of this compound is chemical neutralization before it is collected as waste. This involves oxidizing the reactive and malodorous thiol group into a less hazardous sulfonate salt.
Caption: this compound Disposal Workflow
Step-by-Step Neutralization Protocol
This procedure is designed for small quantities (<50 g or 50 mL) of waste, including pure compound and dilute solutions.
-
Preparation:
-
Perform all operations within a chemical fume hood.
-
Place a large beaker containing a stir bar on a stir plate.
-
In a separate container, prepare a 10-fold excess volume of sodium hypochlorite solution (bleach). For every 10 mL of thiol waste, have at least 100 mL of bleach ready. The excess is crucial to drive the oxidation reaction to completion.
-
-
Oxidation:
-
Slowly and carefully add the this compound waste to the bleach solution while stirring. Caution: The initial reaction may be exothermic. Add the thiol waste in small portions to control the temperature.
-
The underlying chemistry involves the oxidation of the thiol to a non-volatile and odorless sulfonic acid (or its sodium salt).[13] This step simultaneously neutralizes the primary odor and chemical reactivity hazard.
-
-
Reaction and Verification:
-
Cover the beaker loosely (e.g., with a watch glass) and let the mixture stir in the fume hood for at least 24 hours.[14][15][16] This extended time ensures the reaction goes to completion.
-
After 24 hours, carefully waft the vapors toward your nose. The characteristic thiol odor should be absent. If the odor persists, add more bleach and allow it to stir for another 24 hours.
-
-
pH Adjustment and Collection:
-
Once the odor is gone, check the pH of the solution using a pH strip. The solution will likely be highly basic from the excess bleach.
-
Neutralize the solution by slowly adding sodium bicarbonate (for moderate pH adjustment) or a dilute acid (like citric acid) until the pH is between 6 and 8.
-
Carefully transfer the neutralized, odorless solution into a properly labeled hazardous waste container. The label must include the full chemical names of the contents (e.g., "Water, Sodium Chloride, Sodium Sulfate, Oxidized this compound").
-
-
Final Disposal:
-
Securely cap the waste container and store it in your laboratory's designated satellite accumulation area.
-
Arrange for pickup by your institution's EHS department according to their specific procedures.[17]
-
Management of Contaminated Materials and Spills
Contaminated Solids
All disposable items that have come into contact with this compound (gloves, paper towels, pipette tips) must be considered hazardous waste.
-
Decontamination: Before final disposal, these items should be placed in a separate, dedicated container (e.g., a wide-mouth plastic jar) filled with bleach solution and allowed to soak for 24 hours in a fume hood.[14][15][16]
-
Disposal: After soaking, decant the bleach, and place the solid items into a sealed, labeled bag for solid hazardous waste.[14][18]
Contaminated Glassware
-
Immediately after use, rinse glassware with a small amount of an appropriate solvent (e.g., ethanol) inside the fume hood. This rinse solvent must be treated as hazardous waste and subjected to the oxidation procedure described above.
-
Submerge the glassware in a dedicated bleach bath within the fume hood for at least 24 hours to oxidize any residual thiol.[15][16][18]
-
After the bleach soak, the glassware can be washed using standard laboratory procedures.
Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
Caption: Spill Response Decision Tree
-
Immediate Actions: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Small Spills (<100 mL):
-
If you are trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels.
-
Working in the fume hood if possible, cautiously add bleach to the absorbent material to neutralize the thiol.
-
Collect the material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.
-
-
Large Spills (>100 mL):
-
Do not attempt to clean it up yourself.
-
Immediately call your institution's EHS and emergency response number.
-
Secure the area to prevent entry, and if safe, increase ventilation by opening the fume hood sash.
-
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
References
- New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine.
- ChemicalBook. (2022). Uses and Properties of Pyrrolidine.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). PYRROLIDINE. CAMEO Chemicals.
- Central Drug House (P) Ltd. (n.d.). PYRROLIDINE CAS NO 123-75-1 Material Safety Data Sheet.
- University of Minnesota, Department of Environmental Health and Safety. (n.d.). Thiols.
- University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
- Kennepohl, D., Farmer, S., & Reusch, W. (2021). Thiols (Mercaptans). Chemistry LibreTexts.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine.
- Reddit r/OrganicChemistry. (2020). Removal of Smelly Thiol via Extraction?.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols.
- Fisher Scientific. (2021). Safety Data Sheet: 3-Pyrrolidinol.
- Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine.
- Sigma-Aldrich. (n.d.). (3S)-pyrrolidine-3-thiol hydrochloride.
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
- U.S. Environmental Protection Agency (EPA). (n.d.). Stormwater Best Management Practice, Spill Response and Prevention.
- Standard Operation Procedure for Disposal of Unknown Thiols. (2008).
- Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine.
- Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
- Columbia University, Environmental Health & Safety. (2015). SOP FOR STENCH CHEMICALS.
- Wikipedia. (n.d.). Pyrrolidine.
- National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling.
- Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard.
Sources
- 1. nj.gov [nj.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 6. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 9. osha.gov [osha.gov]
- 10. osha.gov [osha.gov]
- 11. compliancy-group.com [compliancy-group.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chemistry.mtu.edu [chemistry.mtu.edu]
- 14. faculty.washington.edu [faculty.washington.edu]
- 15. How To [chem.rochester.edu]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. research.columbia.edu [research.columbia.edu]
Personal protective equipment for handling Pyrrolidine-3-thiol
Executive Safety Summary
Pyrrolidine-3-thiol presents a dual-hazard profile that requires a specialized safety approach beyond standard organic chemistry protocols.
-
Extreme Olfactory Hazard (Thiol): Like most low-molecular-weight mercaptans, it has a stench threshold in the parts-per-billion (ppb) range. Mishandling can trigger building-wide evacuations due to "gas leak" false alarms.
-
Corrosive & Toxic (Cyclic Amine): The pyrrolidine ring confers basicity, making the compound corrosive to skin and mucous membranes (H314). It is harmful by inhalation and ingestion.[1]
Core Directive: All handling must occur inside a functioning fume hood. Zero-tolerance for open-vessel transport outside containment.
Chemical Hazard Analysis & Causality
To select the correct PPE, we must understand the molecular behavior of the target compound.
| Feature | Chemical Property | Physiological/Operational Impact |
| Functional Group A | Secondary Amine (Pyrrolidine) | Corrosivity: High pH causes saponification of skin lipids, leading to deep chemical burns. Volatility: High vapor pressure allows rapid dispersion of toxic fumes. |
| Functional Group B | Thiol (-SH) | Olfactory Fatigue: The nose desensitizes rapidly. You cannot rely on smell to detect ongoing exposure. Adhesion: Thiol molecules bind strongly to keratin (hair/skin) and clothing fibers, causing lingering contamination. |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Flammability: The free base is a Class 3 Flammable Liquid. Vapors are heavier than air and can travel to ignition sources.[2] |
Personal Protective Equipment (PPE) Matrix
Hand Protection: The "Double-Barrier" Protocol
Standard single-glove protocols are insufficient due to the high permeation rate of small sulfur compounds and the risk of skin absorption.
-
Primary Layer (Inner): Nitrile (4 mil). Acts as a second skin.
-
Secondary Layer (Outer): Nitrile (minimum 5-8 mil) or Neoprene.
-
Why? Neoprene offers superior resistance to amines and thiols compared to thin latex.
-
Operational Rule: Change the outer glove immediately upon any splash. Change both pairs every 60 minutes of active handling to prevent vapor permeation.
-
Respiratory Protection[1][4][5]
-
Primary: Certified Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill Response Only): Full-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Acid Gas).
-
Note: Half-mask respirators are discouraged because they leave the eyes exposed to corrosive vapors.
-
Eye & Body Protection[1][6]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the corrosive nature of the amine vapors.
-
Body: Lab coat (buttoned to neck) + Chemical-resistant apron if handling volumes >50 mL.
Engineering Controls: The Oxidative Trap System
Handling thiols requires an active neutralization system for all exhaust. You cannot simply vent thiol vapors; they must be chemically destroyed before entering the ductwork.
Diagram 1: Vacuum/Exhaust Neutralization Setup
This setup prevents thiol vapors from contaminating the vacuum pump oil or escaping via the hood exhaust.
Figure 1: Serial trap arrangement for thiol neutralization. The bleach oxidizes the thiol; the base neutralizes chlorine/HCl byproducts.
Trap Preparation Protocol[5][7][8]
-
Trap 2 (Oxidizer): Fill a bubbler or flask with commercial bleach (5-6% NaOCl). Crucial: Add a surfactant (dish soap) to increase gas-liquid contact time.
-
Trap 3 (Scrubber): Use solid KOH pellets or a concentrated NaOH solution to neutralize acidic fumes generated in Trap 2.
Operational Workflow: From Weighing to Disposal
Phase A: Preparation
-
Alert: Notify lab mates. Place a "Thiol in Use" sign on the hood sash.
-
Solution Prep: Prepare a Decontamination Bath in the hood: 10% Bleach solution + detergent.
-
Tools: Gather all syringes, needles, and septa. Avoid pouring.
Phase B: Handling
-
Weighing: If solid (HCl salt), weigh in a closed balance or inside the hood if possible. If liquid, use the Syringe Transfer Method :
Phase C: Cleanup & Decontamination[8]
-
Immediate Quench: Rinse all "dirty" syringes and needles immediately in the Decontamination Bath (Phase A).
-
Glassware: Submerge all glassware in the bleach bath for at least 4 hours (preferably overnight).[3][5]
-
Surface Wipe: Wipe down the hood deck with dilute bleach, followed by water to remove corrosive bleach residue.
Diagram 2: Decontamination Logic
Figure 2: Step-by-step decontamination workflow to ensure no odor release upon removal from the fume hood.[6]
Emergency Response
| Incident | Immediate Action |
| Skin Contact | 1. Move to safety shower/sink immediately. 2. Flush for 15 minutes. 3. Do not use solvent (ethanol/acetone) to wash skin; it increases absorption. Use soap and water.[1][7] |
| Eye Contact | 1. Use eyewash station for 15 minutes.[7] Hold eyelids open. 2. Seek medical attention immediately (corrosive injury risk).[1] |
| Spill (< 5 mL) | 1. Cover with absorbent pads. 2. Pour 10% bleach over the pads to neutralize odor. 3. Wait 20 mins, then bag as hazardous waste. |
| Spill (> 50 mL) | 1. Evacuate the lab. 2. Close the door. 3. Contact EHS/Fire Department. Report "Corrosive Thiol Release." |
References
-
University of Rochester, Dept. of Chemistry. SOP: How to Work with Thiols. [Link]
-
UCLA Chemistry & Biochemistry. Standard Operating Procedures for Using Stench Chemicals. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. How To [chem.rochester.edu]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
